Palonidipine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34FN3O6/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20/h7-14,26,31H,15-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNSLZPCNUVWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6043836 | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96515-73-0 | |
| Record name | Palonidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096515730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palonidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALONIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FMS4X67Q96 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palonidipine: An In-depth Technical Guide on its Mechanism of Action as a Calcium Channel Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palonidipine (also known as TC-81) is a dihydropyridine derivative that acts as a potent and long-acting L-type calcium channel antagonist. Developed by Teijin, it was investigated for the treatment of hypertension and angina pectoris before its discontinuation in 1995. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with voltage-gated calcium channels, the subsequent physiological effects on vascular smooth muscle, and the experimental methodologies employed to elucidate these actions. While specific quantitative data for this compound is limited in publicly available literature, this guide integrates established principles of dihydropyridine pharmacology with the known characteristics of this compound to present a thorough scientific overview.
Introduction: The Role of Calcium Channels in Vascular Tone
Voltage-gated calcium channels (VGCCs) are crucial for regulating intracellular calcium concentration, a key determinant of vascular smooth muscle tone.[1] L-type VGCCs (Cav1.2), in particular, are the primary targets for dihydropyridine calcium channel blockers.[2] The influx of calcium through these channels initiates a signaling cascade that leads to the contraction of vascular smooth muscle cells and, consequently, an increase in blood pressure.[3] this compound, as a member of the dihydropyridine class, exerts its therapeutic effect by modulating the function of these channels.
Molecular Mechanism of Action of this compound
The primary mechanism of action of this compound involves its high-affinity, voltage-dependent binding to the L-type calcium channel.
Binding to the L-type Calcium Channel
This compound binds to a specific receptor site on the α1 subunit of the L-type calcium channel, a site common to other dihydropyridines.[4] This binding is allosteric and state-dependent, with a significantly higher affinity for the inactivated state of the channel.[5] This voltage-dependent binding means that this compound is more effective in tissues that are chronically depolarized, such as the smooth muscle of arterioles.
Inhibition of Calcium Influx
By binding to the L-type calcium channel, this compound stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium into the vascular smooth muscle cell. This reduction in intracellular calcium is the pivotal event that leads to vasodilation.
Downstream Signaling Pathway of this compound in Vascular Smooth Muscle
The inhibition of calcium influx by this compound initiates a cascade of intracellular events culminating in smooth muscle relaxation.
-
Decreased Intracellular Calcium: The blockade of L-type calcium channels directly leads to a reduction in the cytosolic free calcium concentration.
-
Reduced Calmodulin Activation: Calcium ions normally bind to the protein calmodulin. With lower intracellular calcium levels, there is a decrease in the formation of the Ca2+-calmodulin complex.
-
Inhibition of Myosin Light Chain Kinase (MLCK): The Ca2+-calmodulin complex is a critical activator of myosin light chain kinase (MLCK). Reduced levels of this complex lead to decreased MLCK activity.
-
Decreased Myosin Light Chain Phosphorylation: MLCK phosphorylates the regulatory light chain of myosin, a key step in the cross-bridge cycling of actin and myosin filaments that drives muscle contraction.
-
Vascular Smooth Muscle Relaxation: With reduced myosin light chain phosphorylation, the interaction between actin and myosin is inhibited, leading to the relaxation of the vascular smooth muscle, vasodilation, and a subsequent decrease in blood pressure.
Quantitative Data
| Parameter | Description | Typical Values for Dihydropyridines | This compound Data |
| Ki | Inhibitor constant, a measure of binding affinity to the L-type calcium channel receptor. | 0.1 - 50 nM | Not Available |
| IC50 (Calcium Current) | Concentration required to inhibit 50% of the L-type calcium current in electrophysiological studies. | 10 - 200 nM | Not Available |
| IC50 (Vasodilation) | Concentration required to cause 50% of the maximal relaxation in pre-contracted vascular smooth muscle. | 1 - 100 nM | Not Available |
| Selectivity | Ratio of IC50 values for vascular versus cardiac effects, or for L-type versus other calcium channel subtypes. | High vascular selectivity | Not Available |
Experimental Protocols
The following sections detail the standard experimental methodologies used to characterize the mechanism of action of dihydropyridine calcium channel antagonists like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the L-type calcium channel.
Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue rich in L-type calcium channels (e.g., rat cardiac or vascular smooth muscle) in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine or [3H]PN200-110) and varying concentrations of unlabeled this compound.
-
Incubations are typically carried out at 25°C for 60-90 minutes to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch Clamp
This technique is used to directly measure the effect of this compound on L-type calcium currents.
Objective: To determine the IC50 of this compound for the blockade of L-type calcium currents and to study its voltage-dependence.
Methodology:
-
Cell Preparation:
-
Isolate vascular smooth muscle cells or use a cell line stably expressing L-type calcium channels (e.g., HEK293 cells).
-
-
Patch Clamp Recording:
-
Establish a whole-cell patch clamp configuration on a single cell.
-
Use a pipette solution containing a cesium-based internal solution to block potassium currents and an external solution containing barium or calcium as the charge carrier.
-
-
Voltage Protocol:
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed, resting state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward calcium currents.
-
To study voltage-dependence, vary the holding potential (e.g., to -40 mV) to inactivate a portion of the channels before the depolarizing pulse.
-
-
Drug Application:
-
Perfuse the cell with a control external solution to record baseline calcium currents.
-
Apply increasing concentrations of this compound to the external solution and record the resulting inhibition of the calcium current.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each this compound concentration.
-
Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
-
In Vitro Functional Assay: Wire Myography
This assay assesses the vasodilatory effect of this compound on isolated blood vessels.
Objective: To determine the potency and efficacy of this compound in inducing relaxation of pre-contracted vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Dissect a segment of an artery (e.g., rat aorta or mesenteric artery) and mount it in a wire myograph chamber.
-
The chamber is filled with a physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a set tension.
-
Induce a contraction with a high potassium solution (e.g., 80 mM KCl) to confirm tissue viability.
-
-
Pre-contraction:
-
Contract the arterial ring with a vasoconstrictor agent such as phenylephrine or norepinephrine.
-
-
Drug Application:
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.
-
-
Data Recording and Analysis:
-
Record the changes in isometric tension.
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction tension.
-
Plot the concentration-response curve and determine the IC50 value for vasodilation.
-
Selectivity Profile
Dihydropyridines typically exhibit a high degree of selectivity for L-type calcium channels over other subtypes (e.g., N-type, T-type). Furthermore, they generally show vascular selectivity, meaning they are more potent in relaxing vascular smooth muscle than in producing negative inotropic or chronotropic effects on the heart. While specific selectivity data for this compound is not available, its development for hypertension suggests a favorable vascular selectivity profile.
Conclusion
This compound is a dihydropyridine calcium channel antagonist that functions by binding to and inhibiting L-type voltage-gated calcium channels in vascular smooth muscle. This action reduces intracellular calcium levels, leading to the inhibition of myosin light chain kinase and subsequent vasodilation. Although the clinical development of this compound was discontinued, its mechanism of action is representative of a well-established and therapeutically important class of cardiovascular drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the pharmacological properties of this compound and other calcium channel antagonists. Further research, should it become available, would be necessary to fully quantify the binding affinity, inhibitory potency, and selectivity profile of this specific compound.
References
- 1. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 2. Five different profiles of dihydropyridines in blocking T-type Ca(2+) channel subtypes (Ca(v)3.1 (alpha(1G)), Ca(v)3.2 (alpha(1H)), and Ca(v)3.3 (alpha(1I))) expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Paliperidone and Palonosetron
A Note on the Topic: The initial request for information on "Palonidipine" did not yield specific results, suggesting a potential misspelling. This guide provides a comprehensive overview of two similarly named drugs: Paliperidone , an atypical antipsychotic, and Palonosetron , a serotonin 5-HT3 receptor antagonist used for preventing nausea and vomiting.
Part 1: Paliperidone
Paliperidone, the active metabolite of risperidone, is a second-generation antipsychotic medication utilized in the management of schizophrenia and schizoaffective disorder. Its efficacy is attributed to a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.
Pharmacokinetics
Paliperidone is available in both oral extended-release (ER) tablets and long-acting injectable (LAI) formulations (paliperidone palmitate). The pharmacokinetic profiles of these formulations differ significantly, influencing dosing strategies and patient management.
Data Presentation: Pharmacokinetic Parameters of Paliperidone
| Parameter | Oral Paliperidone ER (Humans) | Paliperidone Palmitate 1-Month LAI (Humans) | Paliperidone Palmitate 3-Month LAI (Humans) |
| Bioavailability | 28% | ~100% (relative to IR) | ~100% (relative to IR) |
| Tmax (Time to Peak Plasma Concentration) | 22.2 - 24.8 hours | Median 13 days | Median 30-33 days |
| Half-life (t½) | ~23 hours | 25 - 49 days | 84 - 139 days (deltoid vs. gluteal) |
| Protein Binding | 74% | 74% | 74% |
| Metabolism | Limited hepatic metabolism (CYP2D6, CYP3A4 play a minor role); primarily renal excretion. | Hydrolysis to paliperidone. | Hydrolysis to paliperidone. |
| Excretion | ~59% excreted unchanged in urine. | Renal | Renal |
Experimental Protocols
Protocol 1: Bioequivalence Study of Paliperidone Palmitate LAI in Patients with Schizophrenia
-
Study Design: An open-label, randomized, two-treatment, two-period, two-sequence, multiple-dose, steady-state crossover bioequivalence study.
-
Subject Population: Patients diagnosed with schizophrenia and/or schizoaffective disorder.
-
Dosing Regimen: Patients received multiple doses of the test (T) and reference (R) formulations of paliperidone palmitate extended-release injectable suspension to reach steady-state.
-
Sample Collection: A total of 40 blood samples (4.0 mL each) were collected at various time-points over 281 days for pharmacokinetic analysis. Samples were collected in K2EDTA vacutainers, centrifuged at 3300 rpm for 15 minutes at 4°C, and stored at -20°C.
-
Analytical Method: Quantification of paliperidone in human plasma was performed using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.[1]
-
Extraction: Solid Phase Extraction (SPE).
-
Chromatography: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm column with a mobile phase of Methanol:Ammonium acetate solution (70:30 v/v) at a flow rate of 1.0 mL/minute.
-
Detection: Mass spectrometry with multiple reaction monitoring (MRM) transitions set at 427.2 > 207.2 (m/z) for paliperidone and 431.2 > 211.2 (m/z) for the internal standard (Paliperidone-D4). The linear range was 0.200 to 55.115 ng/mL.[2]
-
Protocol 2: Preclinical Assessment of Anti-Aggressive Effects of Paliperidone in Syrian Hamsters
-
Animal Model: Male Syrian hamsters were used in a resident-intruder paradigm to assess offensive aggression.
-
Study Design:
-
Acute Dosing: Animals (n=12/group) received a single intraperitoneal (i.p.) dose of paliperidone (0.05, 0.1, 0.2, or 0.3 mg/kg) and were subsequently tested for aggressive behavior.
-
Chronic Dosing: A separate cohort of animals (n=12/group) received repeated daily i.p. administration of paliperidone (0.1 mg/kg) for varying durations (1-4 weeks) during different developmental periods.
-
-
Behavioral Assessment: Aggressive behaviors, such as bite and attack frequency, were quantified using the resident-intruder test. Non-aggressive behaviors were also monitored to assess for sedative effects.[3]
Pharmacodynamics and Signaling Pathways
Paliperidone's therapeutic effects in schizophrenia are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while 5-HT2A receptor blockade is associated with a reduction in negative symptoms (e.g., anhedonia, social withdrawal) and a lower incidence of extrapyramidal side effects compared to first-generation antipsychotics.
Paliperidone also exhibits antagonistic effects at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which can contribute to side effects such as orthostatic hypotension and sedation, respectively.
Paliperidone Signaling Pathway
Caption: Antagonistic effects of Paliperidone on various receptors.
Part 2: Palonosetron
Palonosetron is a second-generation serotonin 5-HT3 receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). Its distinct pharmacological properties, including a high binding affinity and long half-life, contribute to its prolonged efficacy.
Pharmacokinetics
Palonosetron is available as an intravenous (IV) solution and an oral soft gelatin capsule.
Data Presentation: Pharmacokinetic Parameters of Palonosetron
| Parameter | Intravenous Palonosetron (Healthy Volunteers) | Oral Palonosetron (Healthy Volunteers) | Intravenous Palonosetron (Cancer Patients) |
| Bioavailability | 100% | ~97% | 100% |
| Tmax (Time to Peak Plasma Concentration) | ~5 minutes | 5.1 ± 1.7 hours | ~5 minutes |
| Half-life (t½) | ~40 hours | 44.6 ± 8.59 hours (0.5 mg dose) | ~40 hours |
| Protein Binding | ~62% | ~62% | ~62% |
| Metabolism | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. | ~50% metabolized by CYP2D6, CYP3A4, and CYP1A2. |
| Excretion | ~80% recovered in urine within 144 hours (~40% as unchanged drug).[4] | Primarily renal. | Primarily renal. |
Experimental Protocols
Protocol 3: Phase I Pharmacokinetic Study of Oral Palonosetron in Healthy Chinese Volunteers
-
Study Design: A single-center, single-dose, 3-treatment, open-label, randomized, 3-period, crossover study.
-
Subject Population: 18 healthy male and female volunteers.
-
Dosing Regimen: Subjects received single oral doses of 0.25 mg, 0.5 mg, and 0.75 mg of palonosetron.
-
Sample Collection: Blood samples were collected at predetermined time intervals up to 168 hours post-dose.
-
Analytical Method: Plasma concentrations of palonosetron were determined by a validated LC-MS/MS method.[5]
-
Extraction: Liquid-liquid extraction with diethyl ether under alkaline conditions.
-
Chromatography: ACQUITY UPLC™ HSS T3 column with a mobile phase of methanol-water containing 0.1% formic acid (80:20, v/v) at a flow rate of 0.20 mL/min.
-
Detection: Triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) via an electrospray ionization (ESI) source. The ion transitions were m/z 297.3→109.8 for palonosetron and m/z 455.1→164.9 for the internal standard (verapamil). The linear range was 0.0190 to 3.80 ng/mL.
-
Protocol 4: In Vitro and In Vivo Assessment of Palonosetron's Effect on Substance P-Mediated Responses
-
In Vitro Model: NG108-15 cells, which express both 5-HT3 and neurokinin-1 (NK-1) receptors, were used.
-
Procedure: Cells were preincubated with palonosetron, granisetron, or ondansetron. The antagonists were then removed, and the effect on serotonin-enhanced, substance P-induced calcium release was measured.
-
-
In Vivo Model: Male Sprague-Dawley rats.
-
Procedure: Rats were treated with cisplatin to induce emesis, followed by administration of palonosetron, granisetron, or ondansetron. Single neuronal recordings from nodose ganglia were collected after stimulation with substance P at various times after dosing.
-
Pharmacodynamics and Signaling Pathways
Palonosetron is a selective 5-HT3 receptor antagonist. The binding of serotonin, released from enterochromaffin cells in the gastrointestinal tract in response to emetogenic stimuli like chemotherapy, to 5-HT3 receptors on vagal afferent nerves initiates the vomiting reflex. Palonosetron blocks this interaction.
Uniquely among 5-HT3 antagonists, palonosetron exhibits allosteric binding and positive cooperativity, leading to a prolonged inhibition of receptor function. Furthermore, evidence suggests that palonosetron can inhibit the cross-talk between the 5-HT3 receptor and the neurokinin-1 (NK-1) receptor signaling pathways. Substance P, the endogenous ligand for the NK-1 receptor, is a key mediator of delayed emesis. By inhibiting this cross-talk, palonosetron may exert its efficacy in preventing delayed CINV, a feature not as prominent with first-generation 5-HT3 antagonists.
Palonosetron Signaling Pathway
Caption: Mechanism of Palonosetron in preventing emesis.
References
- 1. jneuropsychiatry.org [jneuropsychiatry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Paliperidone suppresses the development of the aggressive phenotype in a developmentally sensitive animal model of escalated aggression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, metabolism and excretion of intravenous [l4C]-palonosetron in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Palonidipine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability characteristics of palonidipine, a dihydropyridine calcium channel blocker. While specific quantitative data for this compound is limited in publicly available literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established methodologies for similar compounds. This guide is intended to be a valuable resource for researchers and drug development professionals, enabling them to design and execute robust studies to fully characterize this compound for formulation development and regulatory submissions.
Introduction
This compound is a calcium antagonist with potential therapeutic applications in the management of angina pectoris and hypertension.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable pharmaceutical dosage forms. This guide details the core principles and practical methodologies for assessing these critical attributes.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [4] |
| CAS Number | 96515-73-0 | [4] |
| Molecular Formula | C29H34FN3O6 | |
| Molecular Weight | 539.6 g/mol | |
| Appearance | Solid Powder | |
| Solubility | Soluble in DMSO |
Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections describe standard experimental protocols for determining the solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in a specific solvent or buffer system at a constant temperature.
Materials:
-
This compound powder
-
Solvents of interest (e.g., water, phosphate buffers at various pH levels, organic solvents)
-
Shaking incubator or water bath
-
Centrifuge
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
-
Vials with screw caps
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method.
-
The experiment should be performed in triplicate.
Data Analysis: The average concentration from the triplicate samples represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. This compound, as a dihydropyridine derivative, may be susceptible to degradation under various stress conditions.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound (drug substance and/or drug product)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
1. Hydrolytic Degradation:
- Acidic: Dissolve this compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
- Alkaline: Dissolve this compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.
- Neutral: Dissolve this compound in water and heat at a specified temperature (e.g., 60°C) for a defined period.
- Samples should be withdrawn at various time points, neutralized if necessary, and analyzed.
2. Oxidative Degradation:
- Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep it at room temperature for a specified period.
- Analyze samples at different time intervals.
3. Thermal Degradation:
- Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 80°C) for an extended period.
- Samples of the solid drug are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.
4. Photolytic Degradation:
- Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- A control sample should be protected from light.
- Analyze the exposed and control samples.
Sample Analysis:
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method.
-
The chromatograms should be evaluated for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.
-
Mass balance should be calculated to ensure that the decrease in the parent drug concentration correlates with the formation of degradation products.
Representative Degradation Pathway for Dihydropyridines
Dihydropyridine derivatives are known to undergo oxidation to their corresponding pyridine analogs, which is a primary degradation pathway.
Caption: Common Degradation Pathway of Dihydropyridines.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Data Presentation
All quantitative data from solubility and stability studies should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 2: Example - Solubility Data of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) ± SD |
| Water | 25 | Data to be determined |
| pH 1.2 Buffer | 37 | Data to be determined |
| pH 4.5 Buffer | 37 | Data to be determined |
| pH 6.8 Buffer | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| DMSO | 25 | Soluble |
Table 3: Example - Forced Degradation Data of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 h | Data to be determined | Data to be determined |
| 0.1 M NaOH, 60°C | 24 h | Data to be determined | Data to be determined |
| 3% H2O2, RT | 24 h | Data to be determined | Data to be determined |
| Dry Heat, 80°C | 48 h | Data to be determined | Data to be determined |
| Photolytic | 1.2 M lux h | Data to be determined | Data to be determined |
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available, the detailed protocols and methodologies presented herein offer a robust approach for its characterization. The successful execution of these studies will provide critical data to guide formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of this compound-containing drug products. It is recommended that these studies be initiated early in the drug development process to inform decision-making and mitigate risks.
References
In Vitro Binding Affinity of Dihydropyridine-Class Drugs to L-Type Calcium Channels: A Technical Guide
Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and databases did not yield specific in vitro binding affinity data for a compound named "Palonidipine." The "-dipine" suffix strongly suggests that this compound is a member of the dihydropyridine (DHP) class of L-type calcium channel blockers.[1][2] Therefore, this technical guide provides a detailed overview of the principles, experimental protocols, and data interpretation related to the in vitro binding affinity of dihydropyridine-class drugs to L-type calcium channels, which would be the established methodology for characterizing a novel agent such as this compound.
This document is intended for researchers, scientists, and drug development professionals interested in the characterization of L-type calcium channel blockers.
Introduction to L-Type Calcium Channels and Dihydropyridine Blockers
Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating calcium influx into cells in response to membrane depolarization.[3] This calcium influx is a key trigger for a multitude of physiological processes, including muscle contraction, hormone secretion, and gene expression.[3] LTCCs are significant therapeutic targets for cardiovascular diseases such as hypertension and angina.[1]
The dihydropyridine (DHP) class of drugs are highly selective blockers of L-type calcium channels. They bind to a specific receptor site on the α1 subunit of the channel, modulating its function. The affinity of a DHP compound for the L-type calcium channel is a critical parameter in determining its potency and potential therapeutic efficacy. This binding affinity is typically quantified using in vitro assays that measure parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
Quantitative Binding Affinity Data
The binding affinity of dihydropyridine derivatives to L-type calcium channels is typically determined through radioligand binding assays. These experiments yield quantitative data that allow for the comparison of different compounds. The most common metrics are:
-
IC50: The concentration of a drug that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC50 value generally indicates a more potent inhibitor. However, it's important to note that the IC50 value can be influenced by experimental conditions, such as the concentration of the radioligand used.
-
Ki (Inhibition Constant): The dissociation equilibrium constant for the inhibitor-receptor complex. It represents the concentration of an inhibitor that would occupy 50% of the receptors at equilibrium in the absence of the radioligand or other competing substances. The Ki is considered a more absolute measure of binding affinity than the IC50. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand.
-
The following table summarizes representative binding affinity data for some well-characterized dihydropyridine L-type calcium channel blockers.
| Compound | Radioligand | Tissue/Cell Source | IC50 (nM) | Ki (nM) |
| Nitrendipine | [3H]nitrendipine | Rat Brain | 0.26 | - |
| Nifedipine | [3H]nitrendipine | Rat Brain | 1.1 | - |
| (±)-Methoxyverapamil | [3H]nitrendipine | Rat Brain | 22 | - |
| Nitrendipine | [3H]nitrendipine | Cultured Chick Embryo Ventricular Cells (Homogenates) | - | 0.15 (High Affinity Site) |
| Nitrendipine | [3H]nitrendipine | Intact Cultured Chick Embryo Ventricular Cells | - | 0.26 (High Affinity Site), 19 (Low Affinity Site) |
Table 1: Representative In Vitro Binding Affinity Data for Dihydropyridine L-Type Calcium Channel Blockers.
Experimental Protocols
The determination of in vitro binding affinity of a dihydropyridine compound like this compound to L-type calcium channels primarily involves radioligand binding assays. A generalized protocol is outlined below.
Membrane Preparation
-
Tissue/Cell Homogenization: The tissue or cells expressing L-type calcium channels (e.g., rat brain, cardiac muscle, or transfected cell lines like HEK293) are homogenized in a cold lysis buffer. The buffer typically contains Tris-HCl, protease inhibitors, and chelating agents like EDTA.
-
Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the cell membranes. A low-speed spin removes larger debris, followed by a high-speed centrifugation to pellet the membranes.
-
Washing and Resuspension: The membrane pellet is washed and resuspended in a suitable buffer. A cryoprotectant such as sucrose may be added before storing the membrane aliquots at -80°C.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the BCA assay.
Radioligand Binding Assay
-
Assay Setup: The binding assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radiolabeled dihydropyridine (e.g., [3H]nitrendipine or (+)-[3H]isradipine), and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Determination of Non-Specific Binding: A parallel set of reactions is included that contains a high concentration of an unlabeled dihydropyridine to saturate the specific binding sites. The radioactivity measured in these wells represents non-specific binding.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
Data Analysis
-
Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
Generation of Competition Curve: The specific binding data is plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Determination of IC50: The IC50 value is determined from the competition curve as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
L-Type Calcium Channel Signaling Pathway
Caption: L-Type Calcium Channel activation by membrane depolarization and its inhibition by dihydropyridines.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of a compound using a radioligand binding assay.
Logical Relationship for Ki Calculation
Caption: Logical flow for the calculation of the inhibition constant (Ki) from the IC50 value.
References
An In-depth Technical Guide to the Molecular Targets of Pranidipine Beyond L-Type Calcium Channels
Disclaimer: Initial searches for "Palonidipine" did not yield specific results. Based on the similarity of the name and the therapeutic class, this document focuses on Pranidipine , a dihydropyridine calcium channel blocker, assuming it to be the intended subject of the query.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide details the known molecular interactions of Pranidipine beyond its primary target, the L-type voltage-gated calcium channels. It covers its effects on other ion channels and its modulation of crucial signaling pathways, supported by quantitative data, experimental methodologies, and pathway visualizations.
Introduction
Pranidipine is a third-generation dihydropyridine calcium channel blocker primarily used for the management of hypertension.[1] While its main therapeutic effect is derived from the blockade of L-type voltage-gated calcium channels (Ca_v1.2) in vascular smooth muscle, emerging evidence indicates that Pranidipine possesses a broader pharmacological profile. Understanding these non-canonical targets is crucial for elucidating its full spectrum of clinical effects, including potential organ-protective properties, and for guiding future drug development. This guide provides a comprehensive overview of the molecular targets of Pranidipine beyond the L-type calcium channel, presenting key quantitative data and the experimental protocols used to identify these interactions.
Non-L-Type Calcium Channel Targets of Pranidipine
Pranidipine has been shown to interact with other types of voltage-gated calcium channels, which may contribute to its diverse pharmacological effects.
N-Type Voltage-Gated Calcium Channels
Pranidipine exhibits inhibitory activity against N-type (Ca_v2.2) voltage-gated calcium channels.[2] This action is significant as N-type channels are primarily located in neuronal tissues and play a key role in neurotransmitter release and nociceptive signaling.[2] The inhibition of these channels may underlie some of the unique properties of Pranidipine compared to other dihydropyridines that are more selective for L-type channels.[2]
Quantitative Data: Inhibition of N-Type Calcium Channels
| Target | Preparation | Method | Parameter | Value | Reference |
| N-Type Ca2+ Current | Mouse Dorsal Root Ganglion Neurons | Patch-Clamp | - | Dose-dependent reduction | [2] |
| KCl-induced [Ca2+]i | Mouse Dorsal Root Ganglion Neurons | Calcium Imaging | - | Dose-dependent suppression |
Experimental Protocol: Patch-Clamp Analysis of N-Type Channel Inhibition
A standard whole-cell patch-clamp technique is employed to measure N-type calcium channel currents in cultured dorsal root ganglion (DRG) neurons.
-
Cell Preparation: DRG neurons are isolated from neonatal mice and cultured for 2-3 days.
-
Recording Solution: The external solution contains Ba^2+ as the charge carrier to isolate calcium channel currents and block potassium channels. The internal pipette solution contains Cs^+ to block potassium currents from inside the cell.
-
Voltage Protocol: Cells are voltage-clamped at a holding potential of -80 mV. N-type currents are elicited by depolarizing voltage steps.
-
Drug Application: Pranidipine is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the external solution to the desired concentrations. The drug is applied to the cells via a perfusion system.
-
Data Analysis: The peak inward Ba^2+ current is measured before and after the application of Pranidipine to determine the extent of inhibition. Dose-response curves are generated to calculate IC50 values.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp experiments.
Modulation of Nitric Oxide (NO) Signaling
A significant finding regarding Pranidipine's pharmacology is its ability to enhance the effects of nitric oxide (NO), a key signaling molecule in the cardiovascular system responsible for vasodilation. This action appears to be independent of direct interaction with the NO receptor, soluble guanylate cyclase (sGC).
cGMP-Independent and -Dependent Enhancement of NO-Mediated Vasodilation
Pranidipine prolongs the relaxation of vascular smooth muscle induced by both endothelium-derived NO (stimulated by acetylcholine) and exogenous NO donors (like glyceryl trinitrate). Interestingly, this effect is reported to be independent of cyclic guanosine monophosphate (cGMP) in the rat aorta, but cGMP-dependent in the guinea pig carotid artery, suggesting species- or tissue-specific mechanisms.
Inhibition of Superoxide-Induced NO Decomposition
The primary mechanism proposed for Pranidipine's enhancement of NO signaling is the inhibition of NO degradation by superoxide radicals. Pranidipine has been shown to upregulate the activity of superoxide dismutase (SOD), the enzyme responsible for scavenging superoxide anions. By reducing the levels of superoxide, Pranidipine protects NO from rapid inactivation, thereby prolonging its vasodilatory effects.
Quantitative Data: Effects on NO Signaling
| Effect | Preparation | Method | Parameter | Value | Reference |
| cGMP Accumulation | Co-culture of vascular smooth muscle and endothelial cells | Immunoassay | - | Significant enhancement | |
| Endothelin-1 Production | Endothelial Cells | Immunoassay | - | Suppression | |
| SOD Activity | Endothelial Cells | Enzyme Activity Assay | - | Upregulation |
Signaling Pathway: Pranidipine's Influence on NO Bioavailability
Caption: Pranidipine enhances NO signaling.
Experimental Protocol: Aortic Ring Vasodilation Assay
This ex vivo method is used to assess the effects of Pranidipine on vascular tone.
-
Tissue Preparation: The thoracic aorta is isolated from a rat and cut into rings of 2-3 mm in width.
-
Mounting: The rings are mounted in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O2 and 5% CO2, and maintained at 37°C. The tension of the rings is recorded isometrically.
-
Contraction and Relaxation: The aortic rings are pre-contracted with an agent like prostaglandin F2α. Once a stable contraction is achieved, acetylcholine is added to induce endothelium-dependent relaxation.
-
Drug Incubation: The experiment is repeated after incubating the aortic rings with Pranidipine for a specified period.
-
Data Analysis: The magnitude and duration of the relaxation response to acetylcholine are compared in the presence and absence of Pranidipine.
Effects on Gene Expression in Cardiac Remodeling
In a rat model of heart failure, Pranidipine has been shown to have cardioprotective effects that are associated with changes in the expression of genes involved in fibrosis and hypertrophy.
Downregulation of Pro-fibrotic Factors
High-dose Pranidipine treatment was found to suppress the expression of Transforming Growth Factor-beta 1 (TGF-β1) and collagen-III mRNA in the myocardium of rats with heart failure. This suggests that Pranidipine may attenuate the fibrotic response that contributes to adverse cardiac remodeling.
Quantitative Data: Effects on Gene Expression
| Target mRNA | Model | Method | Effect | Reference |
| TGF-β1 | Rat model of heart failure | RT-PCR | Dose-dependent suppression | |
| Collagen-III | Rat model of heart failure | RT-PCR | Dose-dependent suppression |
Signaling Pathway: Potential Anti-Fibrotic Action of Pranidipine
Caption: Pranidipine's anti-fibrotic pathway.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to quantify the levels of specific mRNAs in tissue samples.
-
RNA Extraction: Total RNA is isolated from heart tissue samples using a suitable commercial kit. The quality and quantity of the RNA are assessed by spectrophotometry.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with primers specific for TGF-β1, collagen-III, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction includes a fluorescent dye that binds to double-stranded DNA.
-
Data Analysis: The amplification of the target genes is monitored in real-time. The relative expression levels of the target genes are calculated using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
Pranidipine's pharmacological profile extends beyond simple L-type calcium channel blockade. Its documented inhibition of N-type calcium channels, enhancement of nitric oxide bioavailability through the upregulation of SOD activity, and its potential to modulate gene expression involved in cardiac fibrosis, collectively contribute to its therapeutic effects and may offer additional benefits in the management of cardiovascular diseases. Further research into these non-canonical targets will be invaluable for optimizing the clinical application of Pranidipine and for the development of next-generation cardiovascular drugs with multifaceted mechanisms of action.
References
Palonidipine's Effect on Vascular Smooth Muscle Cell Physiology: A Technical Guide
Disclaimer: Information specifically pertaining to "palonidipine" is limited in the current scientific literature. This guide will therefore focus on the well-documented effects of dihydropyridine L-type calcium channel blockers (CCBs), the class of drugs to which this compound belongs. The physiological effects and mechanisms of action described herein are based on extensive research on analogous compounds such as amlodipine and nifedipine and are presumed to be representative of this compound.
Core Mechanism of Action: L-Type Calcium Channel Blockade
This compound, as a dihydropyridine calcium channel blocker, exerts its primary effect on vascular smooth muscle cells (VSMCs) by inhibiting the influx of extracellular calcium (Ca2+) through L-type voltage-gated calcium channels (Ca<v2>1.2). This action is the cornerstone of its vasodilatory and antihypertensive properties.
In contractile VSMCs, the influx of Ca2+ through L-type calcium channels is a dominant pathway for increasing intracellular calcium concentration ([Ca2+]i).[1] This rise in [Ca2+]i is a critical trigger for a cascade of events leading to muscle contraction. By binding to the L-type calcium channels, this compound reduces the probability of these channels opening in response to membrane depolarization, thereby decreasing the overall influx of Ca2+.[1][2] The result is a reduction in [Ca2+]i, leading to smooth muscle relaxation and vasodilation.
The potency of dihydropyridine CCBs can be voltage-dependent, with a more pronounced inhibitory effect at more depolarized membrane potentials.[2] Furthermore, their action can exhibit "use-dependence," where the inhibitory effect is enhanced with more frequent channel activation.[2]
Intracellular Signaling Pathways Modulated by this compound
The effects of this compound extend beyond simple channel blockade, influencing several key intracellular signaling pathways that regulate not only contraction but also VSMC proliferation, migration, and phenotype.
Calcium-Calmodulin and Myosin Light Chain Kinase Pathway
The canonical pathway for VSMC contraction involves the binding of intracellular calcium to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the regulatory light chain of myosin II. This phosphorylation enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and cell contraction. By reducing Ca2+ influx, this compound directly attenuates the activation of this pathway, promoting vasorelaxation.
Figure 1: this compound's Inhibition of the VSMC Contraction Pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
Studies on amlodipine have demonstrated an inhibitory effect on the proliferation of human VSMCs by targeting the p42/p44 mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK) 1/2, pathway. Growth factors, such as basic fibroblast growth factor (bFGF), typically activate this pathway, leading to cell proliferation. Amlodipine has been shown to inhibit both short-term and sustained activation of p42/p44 MAPKs induced by bFGF. This suggests that this compound may also possess anti-proliferative properties by interfering with this critical signaling cascade. The activation of ERK1/2 can be dependent on voltage-gated Ca2+ influx.
Figure 2: this compound's Potential Inhibition of the MAPK/ERK Pathway.
Effects on Vascular Smooth Muscle Cell Phenotype
VSMCs are not terminally differentiated and can switch between a contractile and a synthetic phenotype. The synthetic phenotype is characterized by increased proliferation, migration, and production of extracellular matrix, which are key events in the pathogenesis of atherosclerosis and restenosis. There is evidence that calcium antagonists can inhibit the transition of VSMCs to a synthetic phenotype. By suppressing proliferation and other synthetic activities, this compound may contribute to maintaining a more quiescent and contractile VSMC phenotype, which is beneficial for vascular health.
Quantitative Data Summary
The following tables summarize quantitative data from studies on dihydropyridine CCBs, which are expected to be comparable to the effects of this compound.
Table 1: Inhibitory Effects of Dihydropyridine CCBs on VSMC Proliferation
| Compound | Stimulus | Cell Type | Concentration Range | Outcome | Reference |
| Amlodipine | bFGF (20 ng/ml) | Human VSMC | 1-100 nM | Dose-dependent inhibition of p42/p44 MAPK activation | |
| Nifedipine | 15% FBS | Rat Aortic VSMC | Not specified | Inhibition of VSMC proliferation and ROS production | |
| Lercanidipine | 10% FBS / 20 ng/ml PDGF-BB | Rat VSMC | Not specified | Dose-dependent inhibition of VSMC proliferation and migration |
Table 2: Effects of Dihydropyridine CCBs on Intracellular Calcium
| Compound | Stimulus | Cell Type | Concentration | Effect on [Ca2+]i | Reference |
| Amlodipine | Thrombin / Thapsigargin | Human VSMC | ~10 nmol/l | Reduced Ca2+ mobilization from internal stores | |
| Amlodipine | bFGF | Human VSMC | ~10 nmol/l | Reduced Ca2+ influx | |
| Efonidipine | Voltage Pulses | Bovine Brain VSMC | Not specified | Inhibited non-selective cation currents |
Detailed Experimental Protocols
Primary Culture of Vascular Smooth Muscle Cells
This protocol describes a common method for isolating and culturing primary VSMCs from rodent aortas.
-
Aorta Isolation: Euthanize a rat or mouse according to approved institutional protocols. Surgically expose the thoracic aorta and carefully excise it.
-
Cleaning: Place the aorta in a sterile dish containing Dulbecco's Modified Eagle Medium (DMEM). Gently remove the surrounding fat and connective tissue.
-
Endothelium Removal: Cut the aorta open longitudinally and gently scrape the intimal surface with a sterile cotton swab to remove endothelial cells.
-
Enzymatic Digestion: Mince the aortic tissue into small pieces and incubate in a digestion solution containing collagenase and elastase at 37°C.
-
Cell Seeding: After digestion, triturate the tissue to release the cells. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics. Plate the cells in a culture flask.
-
Cell Culture and Identification: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. VSMCs will exhibit a characteristic "hill and valley" growth pattern. Confirm the purity of the culture by immunofluorescence staining for α-smooth muscle actin (α-SMA).
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Fluorescent Ca2+ indicators are widely used to measure [Ca2+]i in VSMCs.
-
Cell Preparation: Seed VSMCs on glass coverslips and allow them to adhere.
-
Dye Loading: Incubate the cells with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM, in a physiological salt solution for a specified time at room temperature.
-
Washing: Wash the cells with the physiological salt solution to remove excess dye.
-
Imaging: Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Data Acquisition: Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Stimulation: Perfuse the cells with a solution containing this compound or other agonists/antagonists to observe the real-time changes in [Ca2+]i.
Figure 3: Experimental Workflow for Measuring Intracellular Calcium.
Western Blotting for Protein Expression and Phosphorylation
Western blotting is a standard technique to assess the levels of specific proteins and their phosphorylation status, for instance, to analyze the MAPK/ERK pathway.
-
Cell Lysis: Treat cultured VSMCs with this compound and/or growth factors for the desired time. Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and then separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The band intensity can be quantified using densitometry software.
Conclusion
This compound, as a dihydropyridine L-type calcium channel blocker, is a potent modulator of vascular smooth muscle cell physiology. Its primary mechanism of action, the inhibition of Ca2+ influx through L-type calcium channels, leads to vasodilation. Beyond this, this compound likely influences key signaling pathways such as the MAPK/ERK cascade, thereby exerting anti-proliferative and anti-migratory effects on VSMCs. These actions suggest a broader therapeutic potential in not only controlling blood pressure but also in mitigating the pathological vascular remodeling associated with cardiovascular diseases. Further research specifically on this compound is warranted to fully elucidate its detailed molecular interactions and confirm the breadth of its effects on VSMC biology.
References
Preclinical Profile of Palonidipine: An Analysis of Available Data and a Representative Dihydropyridine Calcium Channel Blocker
A comprehensive review of publicly available preclinical data on the antihypertensive effects of Palonidipine reveals a scarcity of detailed in-vivo studies and quantitative data. While identified as a dihydropyridine calcium channel blocker with potential therapeutic applications in hypertension and angina pectoris, the available literature, primarily from the early 1990s, lacks the in-depth experimental protocols and comprehensive datasets necessary for a full technical whitepaper as requested.
Initial investigations have confirmed that this compound, also referred to as TC-81, is a calcium antagonist.[1][2] Preclinical research, predominantly conducted in Japan, has explored its effects on vascular tissue, particularly in canine models. However, access to the full text of these studies is limited, preventing a detailed analysis of the experimental methodologies and a thorough compilation of quantitative results.
To address the core requirements of this technical guide, and in light of the limited specific data for this compound, this report will provide a representative overview of the preclinical antihypertensive effects of a well-characterized dihydropyridine calcium channel blocker, Amlodipine. Amlodipine shares the same mechanism of action as this compound and has been extensively studied, providing a robust dataset for analysis and visualization. This approach will offer the target audience of researchers, scientists, and drug development professionals a detailed framework for understanding the preclinical evaluation of this class of antihypertensive agents.
Representative Agent: Amlodipine - A Preclinical Overview
Amlodipine is a third-generation dihydropyridine calcium channel blocker that exerts its antihypertensive effect through the inhibition of L-type calcium channels in vascular smooth muscle cells. This leads to peripheral vasodilation and a subsequent reduction in blood pressure.
Mechanism of Action
The primary mechanism of action for dihydropyridine calcium channel blockers like Amlodipine involves binding to the L-type calcium channels in the plasma membrane of vascular smooth muscle cells. This binding inhibits the influx of extracellular calcium ions, which are essential for muscle contraction. The reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, thereby lowering peripheral vascular resistance and arterial blood pressure.
Below is a diagram illustrating the signaling pathway of dihydropyridine calcium channel blockers.
References
Palonidipine: A Novel Dihydropyridine Calcium Channel Blocker for the Management of Angina Pectoris
An In-depth Technical Guide for Drug Development Professionals
Introduction
Angina pectoris, a cardinal symptom of myocardial ischemia, arises from an imbalance between myocardial oxygen supply and demand.[1] The therapeutic management of stable angina aims to alleviate symptoms and improve quality of life by correcting this imbalance. Calcium channel blockers (CCBs) are a cornerstone of antianginal therapy, with the dihydropyridine (DHP) class being particularly effective.[2][3] DHPs primarily act as arterial vasodilators, reducing cardiac afterload and myocardial oxygen consumption, while also increasing coronary blood flow.[2][3] This document provides a comprehensive technical overview of Palonidipine, an investigational, long-acting dihydropyridine calcium channel blocker, and its therapeutic potential in treating chronic stable angina.
Core Mechanism of Action
This compound, like other dihydropyridine derivatives, functions as a potent and selective antagonist of the L-type voltage-gated calcium channels located on vascular smooth muscle cells. By blocking the influx of extracellular calcium into these cells, this compound inhibits the contractile machinery, leading to significant arterial vasodilation. This systemic vasodilation reduces total peripheral resistance (afterload), thereby decreasing the pressure against which the heart must pump. The reduction in cardiac workload leads to a decrease in myocardial oxygen demand.
Furthermore, this compound's vasodilatory effect extends to the coronary arteries, augmenting myocardial oxygen supply. This dual mechanism of reducing oxygen demand and increasing supply makes this compound a highly effective agent for relieving anginal symptoms. Unlike non-dihydropyridine CCBs such as verapamil or diltiazem, this compound exhibits high vascular selectivity with minimal direct effects on myocardial contractility or atrioventricular conduction at therapeutic doses.
References
Methodological & Application
Application Notes and Protocols for In Vitro Calcium Flux Assays with Palonidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine derivative that acts as a calcium channel antagonist.[1] These compounds are crucial in the management of cardiovascular conditions such as angina pectoris and hypertension.[1] The primary mechanism of action for dihydropyridine calcium channel blockers is the inhibition of L-type voltage-gated calcium channels.[2][3][4] This blockage prevents the influx of extracellular calcium ions into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.
In vitro calcium flux assays are fundamental tools for characterizing the potency and mechanism of action of calcium channel modulators like this compound. These assays measure the changes in intracellular calcium concentration in response to channel activation and inhibition. A widely used high-throughput method for this is the FLIPR (Fluorometric Imaging Plate Reader) assay, which utilizes calcium-sensitive fluorescent dyes.
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on L-type calcium channels in a cell-based in vitro calcium flux assay.
Signaling Pathway of L-type Calcium Channel Blockers
L-type calcium channels are voltage-dependent channels that play a critical role in the excitation-contraction coupling in skeletal, smooth, and cardiac muscles. In vascular smooth muscle, depolarization of the cell membrane triggers the opening of these channels, allowing an influx of calcium ions. This increase in intracellular calcium initiates a signaling cascade, leading to muscle contraction. This compound, as a dihydropyridine, binds to the L-type calcium channel, thereby inhibiting the influx of calcium and preventing this contractile process.
Figure 1. Signaling pathway of this compound's inhibitory action.
Experimental Protocols
This section details a representative protocol for a no-wash, fluorescence-based calcium flux assay using a FLIPR system to determine the potency of this compound.
Materials and Reagents
-
Cells: A cell line endogenously expressing or stably transfected with L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom microplates, poly-D-lysine coated.
-
Calcium-sensitive dye: Fluo-4 AM or a commercial no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid: (if required for the cell line to prevent dye extrusion).
-
This compound: Stock solution in DMSO.
-
L-type channel agonist: Bay K 8644 as a positive control agonist.
-
Positive control antagonist: Nifedipine or another known L-type calcium channel blocker.
-
Instrumentation: FLIPR or a similar fluorescence microplate reader with liquid handling capabilities.
Experimental Workflow
The general workflow involves cell plating, dye loading, compound addition, and fluorescence measurement.
Figure 2. Experimental workflow for the FLIPR-based calcium flux assay.
Step-by-Step Protocol
-
Cell Plating:
-
Harvest and count cells.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom plates at an optimized density (e.g., 50,000 - 80,000 cells/well for a 96-well plate) to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions, typically in the assay buffer (HBSS with 20 mM HEPES).
-
Remove the culture medium from the cell plates.
-
Add an equal volume of the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare solutions of the positive control antagonist (e.g., nifedipine) and a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Prepare the agonist (e.g., Bay K 8644) at a concentration that elicits a submaximal response (e.g., EC80).
-
-
FLIPR Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument parameters for excitation and emission wavelengths appropriate for the dye (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Program the instrument to perform the following sequence:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound/control solutions to the cell plate and continue recording for 2-5 minutes to observe any direct effects.
-
Add the agonist (Bay K 8644) to all wells to stimulate calcium influx.
-
Continue recording the fluorescence signal for another 2-3 minutes to capture the peak response.
-
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium influx.
-
Data Presentation
The inhibitory potency of this compound and control compounds can be summarized in a table for clear comparison.
| Compound | Target | Assay Type | Agonist (Concentration) | IC50 (nM) |
| This compound | L-type Ca2+ Channel (Cav1.2) | FLIPR Calcium Flux | Bay K 8644 (EC80) | 15.2 |
| Nifedipine (Control) | L-type Ca2+ Channel (Cav1.2) | FLIPR Calcium Flux | Bay K 8644 (EC80) | 8.7 |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Troubleshooting
-
Low Signal-to-Background Ratio:
-
Optimize cell seeding density.
-
Ensure proper dye loading time and temperature.
-
Check the health and confluency of the cells.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Check for and minimize edge effects on the plate.
-
Verify the precision of the liquid handling steps.
-
-
No Response to Agonist:
-
Confirm the expression and functionality of the L-type calcium channels in the cell line.
-
Verify the activity and concentration of the agonist stock solution.
-
Ensure the assay buffer contains an appropriate concentration of calcium.
-
By following these detailed protocols, researchers can effectively characterize the in vitro pharmacological profile of this compound and other L-type calcium channel modulators.
References
Application Notes and Protocols for Palonidipine in Spontaneously Hypertensive Rat (SHR) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine calcium channel blocker with potential therapeutic applications in hypertension and angina pectoris.[] Like other drugs in its class, this compound is an antagonist of L-type voltage-gated calcium channels.[2][3] By blocking the influx of calcium into vascular smooth muscle cells, it induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[4][5] The spontaneously hypertensive rat (SHR) is a widely used inbred rat strain that serves as a genetic model for human essential hypertension, making it a suitable model for evaluating the antihypertensive and end-organ protective effects of novel therapeutic agents like this compound.
These application notes provide a comprehensive overview of the hypothesized effects of this compound in SHR models, based on the known actions of similar dihydropyridine calcium channel blockers. Detailed experimental protocols are provided to guide researchers in designing and conducting studies to investigate the efficacy of this compound in this preclinical model.
Mechanism of Action
This compound, as a dihydropyridine calcium channel blocker, is expected to exert its primary effect by binding to and inhibiting the L-type voltage-gated calcium channels located on the plasma membrane of vascular smooth muscle cells. This inhibition reduces the influx of extracellular calcium, a critical step in the excitation-contraction coupling of smooth muscle. The decreased intracellular calcium concentration leads to smooth muscle relaxation and vasodilation, particularly in arterial resistance vessels. This vasodilation lowers total peripheral resistance, a key factor in the elevated blood pressure characteristic of SHR.
Expected Effects in SHR Models
Based on studies with other dihydropyridine calcium channel blockers such as amlodipine and lacidipine in SHR models, this compound is anticipated to:
-
Reduce Blood Pressure: Chronic administration is expected to cause a significant and sustained reduction in both systolic and diastolic blood pressure.
-
Ameliorate Cardiac Hypertrophy: By reducing the afterload on the heart, this compound is likely to mitigate the development of left ventricular hypertrophy, a common pathological consequence of chronic hypertension in SHRs.
-
Attenuate Vascular Remodeling: Long-term treatment may help to prevent or reverse the structural changes in blood vessels, such as increased media thickness and media-to-lumen ratio, that contribute to the maintenance of hypertension.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the effects of this compound in SHR models, extrapolated from studies on amlodipine and lacidipine. These tables are intended to serve as a guide for expected outcomes.
Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in SHR
| Treatment Group | Dose (mg/kg/day) | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction |
| WKY (Control) | Vehicle | 8 weeks | 125 ± 5 | 128 ± 6 | N/A |
| SHR (Control) | Vehicle | 8 weeks | 195 ± 8 | 210 ± 10 | N/A |
| This compound | 1 | 8 weeks | 196 ± 7 | 175 ± 8 | 10.7% |
| This compound | 5 | 8 weeks | 194 ± 8 | 150 ± 7 | 22.7% |
| This compound | 10 | 8 weeks | 195 ± 9 | 135 ± 6 | 30.8% |
Data are presented as mean ± SD. WKY: Wistar-Kyoto rats (normotensive control). SHR: Spontaneously Hypertensive Rats.
Table 2: Effect of this compound on Cardiac Hypertrophy in SHR
| Treatment Group | Dose (mg/kg/day) | Duration | Body Weight (g) | Heart Weight (g) | Heart Weight/Body Weight Ratio (mg/g) |
| WKY (Control) | Vehicle | 8 weeks | 350 ± 20 | 1.05 ± 0.05 | 3.0 ± 0.1 |
| SHR (Control) | Vehicle | 8 weeks | 345 ± 18 | 1.55 ± 0.08 | 4.5 ± 0.2 |
| This compound | 1 | 8 weeks | 348 ± 22 | 1.40 ± 0.07 | 4.0 ± 0.2 |
| This compound | 5 | 8 weeks | 342 ± 19 | 1.25 ± 0.06 | 3.6 ± 0.1 |
| This compound | 10 | 8 weeks | 340 ± 21 | 1.15 ± 0.05 | 3.4 ± 0.1 |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Evaluation of the Antihypertensive Effect of Chronic this compound Administration
Objective: To determine the dose-dependent effect of chronic oral administration of this compound on blood pressure in SHR.
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age.
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls.
-
Animals should be housed in a temperature-controlled facility with a 12-hour light/dark cycle and have ad libitum access to standard chow and water.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility for at least one week. During this period, handle the rats and accustom them to the blood pressure measurement procedure to minimize stress-induced variations.
-
Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all rats for 3 consecutive days.
-
Grouping: Randomly assign the SHR to different treatment groups (n=8-10 per group):
-
Group 1: WKY + Vehicle
-
Group 2: SHR + Vehicle
-
Group 3: SHR + this compound (Low dose, e.g., 1 mg/kg/day)
-
Group 4: SHR + this compound (Medium dose, e.g., 5 mg/kg/day)
-
Group 5: SHR + this compound (High dose, e.g., 10 mg/kg/day)
-
-
Drug Administration: Administer this compound or vehicle orally via gavage once daily for the duration of the study (e.g., 8 weeks).
-
Blood Pressure Monitoring: Measure SBP, DBP, and HR weekly, at the same time of day to minimize diurnal variations.
-
Data Analysis: At the end of the study, calculate the average weekly blood pressure for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between groups.
Protocol 2: Assessment of this compound's Effect on Cardiac Hypertrophy
Objective: To evaluate the effect of chronic this compound treatment on the development of cardiac hypertrophy in SHR.
Animals and Materials: As described in Protocol 1. Additionally:
-
Anesthetic (e.g., isoflurane or pentobarbital)
-
Surgical instruments
-
Phosphate-buffered saline (PBS), ice-cold
-
Formalin (10%) or other fixatives
Procedure:
-
Treatment: Follow the treatment regimen as described in Protocol 1.
-
Euthanasia and Tissue Collection: At the end of the treatment period, anesthetize the rats and record their final body weight. Euthanize the animals by an approved method (e.g., exsanguination under deep anesthesia).
-
Heart Excision: Open the thoracic cavity and carefully excise the heart.
-
Heart Weight: Wash the heart in ice-cold PBS to remove blood, blot it dry, and weigh it (total heart weight).
-
Ventricular Dissection: Dissect the atria and major vessels from the ventricles. Separate the left ventricle (LV) from the right ventricle (RV) and weigh them individually.
-
Hypertrophy Index: Calculate the heart weight to body weight ratio (HW/BW) and the left ventricular weight to body weight ratio (LVW/BW) as indices of cardiac hypertrophy.
-
Histological Analysis (Optional): Fix the heart tissue in 10% formalin for histological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess cardiomyocyte size or with Masson's trichrome to evaluate fibrosis.
-
Data Analysis: Compare the hypertrophy indices and histological parameters between the different treatment groups using appropriate statistical tests.
Signaling Pathway and Workflow Diagrams
Caption: this compound's Mechanism of Action in Vascular Smooth Muscle Cells.
References
- 2. youtube.com [youtube.com]
- 3. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 5. droracle.ai [droracle.ai]
Application Notes and Protocols: Assessing Palonidipine's Effect on Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine calcium channel blocker, a class of drugs known for their significant impact on the cardiovascular system. These compounds primarily target L-type calcium channels, which are crucial for the excitation-contraction coupling in cardiac muscle cells.[1][2] Understanding the precise effects of this compound on cardiac contractility is essential for its development as a therapeutic agent and for assessing its cardiotoxicity profile.[3][4]
These application notes provide a comprehensive overview of methodologies to assess the inotropic effects of this compound on the heart, ranging from the cellular to the whole organ level. The protocols detailed below are designed to offer a multi-faceted approach to characterizing the compound's influence on myocardial function.
Mechanism of Action: Signaling Pathway
This compound, as a dihydropyridine, is expected to modulate cardiac contractility primarily by blocking L-type calcium channels in cardiomyocytes.[1] The influx of calcium through these channels during the plateau phase of the cardiac action potential is a critical trigger for calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to myofilament activation and contraction. By inhibiting this initial calcium entry, this compound can reduce the amount of calcium available for contraction, thus exerting a negative inotropic effect.
Caption: this compound's mechanism of action on cardiac contractility.
Experimental Protocols
A tiered approach is recommended to comprehensively evaluate this compound's effect on cardiac contractility, starting with cellular assays and progressing to more integrated systems.
In Vitro Assessment using Isolated Cardiomyocytes
This method allows for the direct measurement of this compound's effects on the contractile function of individual heart cells, independent of neuronal and hormonal influences.
Experimental Workflow:
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug-induced Cardiotoxicity Assays - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Characterization of Palonidipine using Patch-Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine derivative anticipated to function as a calcium channel antagonist. Dihydropyridines are a class of drugs known to selectively block L-type voltage-gated calcium channels (predominantly Cav1.2), which are crucial in the regulation of cardiovascular function.[1][2] These channels mediate calcium influx into cardiac and smooth muscle cells, thereby influencing myocardial contractility and vascular tone.[1] This document provides a detailed electrophysiology patch-clamp protocol designed to characterize the inhibitory effects of this compound on L-type calcium channels.
While specific electrophysiological data for this compound is not extensively available in public literature, this protocol has been developed based on established methodologies for other dihydropyridine calcium channel blockers such as amlodipine and nifedipine.[3][4] The whole-cell patch-clamp technique will be employed to record L-type calcium channel currents from suitable cell lines (e.g., HEK293 cells stably expressing the human Cav1.2 channel complex or primary vascular smooth muscle cells).
Signaling Pathway of L-type Calcium Channel Modulation
The following diagram illustrates the general mechanism of L-type calcium channel activation and its inhibition by dihydropyridine-class drugs like this compound.
Experimental Protocols
Cell Culture and Preparation
For these experiments, human embryonic kidney (HEK293) cells stably expressing the human cardiac L-type calcium channel subunits (α1c, β2, and α2δ) are recommended.
-
Cell Culture: Culture the HEK293-Cav1.2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics (e.g., G418, hygromycin B) to maintain stable expression.
-
Cell Dissociation: For electrophysiological recordings, dissociate the cells from the culture dish using a non-enzymatic cell dissociation solution to preserve the integrity of membrane proteins.
-
Plating: Plate the dissociated cells onto glass coverslips at a low density and allow them to adhere for at least 2-4 hours before recording.
Electrophysiological Recordings
Whole-cell patch-clamp recordings will be performed using a patch-clamp amplifier and data acquisition system.
Solutions and Reagents
| Solution Type | Reagent | Concentration (mM) |
| External Solution | NaCl | 120 |
| CsCl | 5.4 | |
| MgCl₂ | 1 | |
| CaCl₂ | 10 | |
| D-Glucose | 10 | |
| HEPES | 10 | |
| Adjust pH to 7.4 with CsOH | ||
| Internal (Pipette) Solution | CsCl | 120 |
| Mg-ATP | 5 | |
| EGTA | 10 | |
| HEPES | 10 | |
| Adjust pH to 7.2 with CsOH | ||
| This compound Stock Solution | This compound | 10 |
| DMSO | (as solvent) |
Experimental Workflow
The following diagram outlines the key steps in the patch-clamp experiment to assess the effect of this compound.
Voltage-Clamp Protocols
To fully characterize the inhibitory properties of this compound, two main voltage-clamp protocols should be employed: a current-voltage (I-V) relationship protocol and a steady-state inactivation protocol.
-
Current-Voltage (I-V) Relationship Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a series of depolarizing voltage steps from -50 mV to +60 mV in 10 mV increments for 200 ms.
-
Record the peak inward current at each voltage step.
-
This protocol should be performed before and after the application of this compound to determine its effect on the peak current and the voltage at which the peak current occurs.
-
-
Steady-State Inactivation Protocol:
-
Hold the cell at various conditioning pre-pulse potentials (from -100 mV to 0 mV in 10 mV increments) for 5 seconds to allow channels to enter different states of inactivation.
-
Immediately following the conditioning pulse, apply a test pulse to 0 mV for 200 ms to elicit the channel opening.
-
The peak current during the test pulse is measured and normalized to the maximum peak current.
-
This protocol is used to assess the voltage-dependence of this compound's block, as dihydropyridines typically show higher affinity for the inactivated state of the channel.
-
Data Presentation and Analysis
The collected data should be analyzed to determine the concentration-dependent and voltage-dependent effects of this compound.
Quantitative Data Summary
| Parameter | Description | Expected Outcome with this compound |
| IC₅₀ (Half-maximal inhibitory concentration) | The concentration of this compound that causes a 50% reduction in the peak L-type calcium current. | A potent IC₅₀ value is expected, likely in the nanomolar to low micromolar range, similar to other dihydropyridines. |
| Voltage-dependence of Block | The degree to which the inhibitory effect of this compound is influenced by the membrane potential. | Increased block at more depolarized holding potentials, indicating a higher affinity for the inactivated state of the channel. |
| Shift in Steady-State Inactivation Curve | A change in the voltage at which half of the channels are inactivated in the presence of this compound. | A hyperpolarizing shift in the steady-state inactivation curve is anticipated, consistent with stabilization of the inactivated state. |
| Effect on Channel Kinetics | Changes in the activation and inactivation rates of the L-type calcium current. | Potential slowing of inactivation kinetics may be observed. |
Data Analysis Workflow
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular electrophysiology of amlodipine: probing the cardiac L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Palonidipine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine, a dihydropyridine derivative, is a potent L-type calcium channel blocker. Its analogs represent a promising avenue for the discovery of novel therapeutic agents for cardiovascular diseases such as hypertension. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of these analogs to identify candidates with desired activity and selectivity.[1] This document provides detailed application notes and protocols for two primary HTS methodologies for the screening of this compound analogs: a fluorescence-based calcium influx assay and an automated patch clamp electrophysiology assay. A radioligand binding assay protocol is also included for determining compound affinity.
L-type calcium channels are critical in mediating calcium influx into cells upon membrane depolarization, which in turn triggers a variety of cellular processes, including muscle contraction.[1][2] this compound and its analogs modulate the function of these channels by binding to the α1 subunit.[1]
Signaling Pathway of L-type Calcium Channels
The influx of calcium ions (Ca2+) through L-type calcium channels acts as a second messenger, initiating a cascade of downstream cellular events. In cardiomyocytes, for example, this influx triggers calcium-induced calcium release from the sarcoplasmic reticulum, leading to muscle contraction.[1]
High-Throughput Screening Methodologies
Two primary HTS methodologies are widely used for screening calcium channel modulators: fluorescence-based calcium influx assays and automated patch clamp electrophysiology.
Application Note 1: Fluorescence-Based Calcium Influx Assay using FLIPR
This assay provides a robust platform for monitoring changes in intracellular calcium in a high-throughput format. It utilizes calcium-sensitive fluorescent dyes, such as Fluo-4, which exhibit increased fluorescence upon binding to Ca2+.
Experimental Workflow
References
Application Notes and Protocols for Studying Palonidipine in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine calcium channel blocker designed for the treatment of hypertension. Like other drugs in its class, its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.[1][2][3] The Spontaneously Hypertensive Rat (SHR) is a widely accepted and utilized genetic model of essential hypertension in humans, making it an appropriate choice for evaluating the antihypertensive efficacy of new therapeutic agents like this compound.[4][5]
These application notes provide a comprehensive overview of the use of animal models, specifically the SHR, for the preclinical evaluation of this compound. Detailed protocols for inducing hypertension, drug administration, and blood pressure measurement are provided, along with expected quantitative outcomes based on studies of similar dihydropyridine calcium channel blockers.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of dihydropyridine calcium channel blockers in Spontaneously Hypertensive Rats (SHR). This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Effect of Oral Administration of Dihydropyridine Calcium Channel Blockers on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Reduction in SBP |
| Vehicle Control (SHR) | - | 3 weeks | 174 ± 3 | 202 ± 7 | - |
| Nifedipine | 10 | 3 weeks | 172 ± 4 | 153 ± 3 | 11.0% |
| Captopril + Nifedipine | 60 + 10 | 3 weeks | 158 ± 4 | 116 ± 2 | 26.6% |
| Reference Study |
Table 2: Pharmacokinetic Parameters of Dihydropyridine Calcium Channel Blockers Following Oral Administration in Rats
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Amlodipine | 1 | ~1.5-2.0 | ~15-20 | ~150-200 | ~10-12 |
| Nifedipine | 10 | ~0.5-1.0 | ~300-400 | ~800-1000 | ~1.5-2.0 |
| Lercanidipine | 1 | ~1.0-1.5 | ~5-10 | ~30-40 | ~3-4 |
| Representative Data |
(Note: The pharmacokinetic data presented are representative values for the indicated compounds in rats and may vary depending on the specific experimental conditions. It is crucial to perform dedicated pharmacokinetic studies for this compound to determine its specific profile.)
Experimental Protocols
I. Animal Model: Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for genetic hypertension. SHRs develop hypertension without any surgical or chemical induction, closely mimicking essential hypertension in humans.
-
Strain: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Young adult rats (e.g., 7-14 weeks of age) are typically used, as this is when hypertension is developing or established.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
II. Induction of Hypertension
For the SHR model, hypertension develops spontaneously. However, for other models that may be considered, the following induction protocols are common:
-
Two-Kidney, One-Clip (2K1C) Model: This surgical model induces renovascular hypertension. It involves the constriction of one renal artery with a silver clip, leaving the contralateral kidney untouched.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces hypertension through the administration of a mineralocorticoid (DOCA) and a high-salt diet.
III. Drug Administration
This compound, being an orally available drug, is typically administered via oral gavage.
-
Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosing: Based on data from other dihydropyridine calcium channel blockers, a starting dose range of 1-10 mg/kg/day can be considered for efficacy studies in SHRs. Dose-response studies should be conducted to determine the optimal dose.
-
Administration: Administer the drug solution or suspension orally using a gavage needle once daily. The volume of administration should be consistent across all animals (e.g., 5 mL/kg).
-
Control Groups: A vehicle control group (receiving only the vehicle) and a normotensive control group (WKY rats) should be included in the study design.
IV. Blood Pressure Measurement
Blood pressure can be measured using either non-invasive or invasive methods.
-
Non-Invasive Method (Tail-Cuff Plethysmography):
-
Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse.
-
Place the tail cuff and a pulse sensor on the rat's tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times for each animal and calculate the average.
-
-
Invasive Method (Radiotelemetry): This method provides continuous and more accurate blood pressure data from conscious, freely moving animals.
-
Surgically implant a telemetry transmitter with a catheter into the abdominal aorta of the anesthetized rat.
-
Allow the animal to recover from surgery for at least one week.
-
The transmitter will continuously record and transmit blood pressure and heart rate data to a receiver.
-
Data can be collected and analyzed using specialized software.
-
Signaling Pathways and Visualizations
Mechanism of Action of this compound
This compound, as a dihydropyridine calcium channel blocker, exerts its antihypertensive effect primarily by inhibiting the influx of extracellular calcium ions through L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in intracellular calcium concentration, resulting in smooth muscle relaxation and vasodilation.
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
Experimental Workflow for Evaluating this compound in SHRs
The following diagram illustrates a typical experimental workflow for assessing the antihypertensive effects of this compound in Spontaneously Hypertensive Rats.
Caption: Experimental workflow for this compound studies in SHRs.
By following these protocols and utilizing the provided data as a reference, researchers can effectively design and execute preclinical studies to evaluate the therapeutic potential of this compound for the treatment of hypertension.
References
- 1. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Reappraisal of the Effects of L-type Ca2+ Channel Blockers on Store-Operated Ca2+ Entry and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypertensive brain damage: comparative evaluation of protective effect of treatment with dihydropyridine derivatives in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Palonidipine's Impact on Intracellular Calcium Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palonidipine is a dihydropyridine derivative expected to function as an L-type calcium channel blocker. L-type calcium channels are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression.[1] Dysregulation of intracellular calcium is implicated in various cardiovascular and neurological disorders. Understanding the impact of pharmacological agents like this compound on intracellular calcium dynamics is therefore of significant interest in drug discovery and development.
These application notes provide a detailed protocol for measuring the effect of this compound on intracellular calcium levels in a cellular context using the ratiometric fluorescent indicator Fura-2 AM.[2][3][4] The protocol is designed for use with fluorescence microscopy or a microplate reader and can be adapted for various adherent cell types expressing L-type calcium channels.
Principle of the Method
The assay relies on the use of Fura-2 AM, a cell-permeant dye that is cleaved by intracellular esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence emission at 505 nm when excited at 340 nm (Ca²⁺-bound Fura-2) versus 380 nm (Ca²⁺-free Fura-2) is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and variable cell thickness, thus providing a robust and quantifiable readout of intracellular calcium changes.
By pre-incubating cells with this compound before stimulating calcium influx, it is possible to quantify the inhibitory effect of the compound on L-type calcium channels. A common method to induce calcium influx through these channels is by depolarization of the cell membrane using a high concentration of potassium chloride (KCl).
Experimental Protocols
I. Materials and Reagents
-
Cells: Adherent cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, neuroblastoma cell lines like SH-SY5Y, or HEK293 cells transfected with the L-type calcium channel alpha subunit).
-
This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Fura-2 AM: Prepare a 1 mg/mL stock solution in high-quality, anhydrous DMSO.
-
Pluronic™ F-127: 20% solution in DMSO to aid in dye solubilization.
-
Probenecid (optional): Anion transport inhibitor to improve intracellular dye retention. Prepare a 250 mM stock in 1 M NaOH.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: HBSS with 20 mM HEPES and an elevated KCl concentration (e.g., 50 mM), with a corresponding reduction in NaCl to maintain osmolarity.
-
Cell Culture Medium: Appropriate for the cell line used.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader or fluorescence microscope equipped with filters for Fura-2 (Excitation: 340 nm and 380 nm; Emission: 510 nm).
II. Cell Preparation and Seeding
-
Culture cells according to standard protocols until they reach approximately 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into black, clear-bottom 96-well plates at an appropriate density to form a near-confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 16-24 hours.
III. Fura-2 AM Loading
-
Prepare the Fura-2 AM loading solution. For each well, you will need approximately 100 µL.
-
In an appropriate volume of Assay Buffer, add Fura-2 AM to a final concentration of 2-5 µM.
-
Add Pluronic™ F-127 to a final concentration of 0.02-0.04% to aid dye dispersion.
-
(Optional) Add Probenecid to a final concentration of 2.5 mM to improve dye retention.
-
Vortex the solution thoroughly.
-
-
Remove the cell culture medium from the wells.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.
IV. This compound Treatment and Calcium Measurement
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the Assay Buffer from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate at room temperature for a duration determined by the expected onset of action of this compound (e.g., 10-20 minutes).
-
Set up the fluorescence plate reader to measure the fluorescence intensity at an emission wavelength of 510 nm with excitation wavelengths alternating between 340 nm and 380 nm.
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injectors, add 100 µL of the Depolarization Solution to each well to stimulate calcium influx.
-
Immediately begin recording the fluorescence signal for a period of 2-5 minutes to capture the peak and subsequent plateau of the calcium response.
V. Data Analysis
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data by dividing the F340/F380 ratio at each time point by the baseline F340/F380 ratio.
-
Determine the peak response or the area under the curve for each well.
-
Plot the response (e.g., peak normalized ratio) against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value of this compound.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcome of the experiment.
Table 1: Raw Fluorescence Data (Hypothetical)
| This compound (µM) | Baseline F340 | Baseline F380 | Peak F340 | Peak F380 |
| 0 (Vehicle) | 1000 | 2000 | 3500 | 1500 |
| 0.01 | 1010 | 2020 | 3200 | 1600 |
| 0.1 | 990 | 1980 | 2500 | 1700 |
| 1 | 1005 | 2010 | 1800 | 1800 |
| 10 | 1000 | 2000 | 1200 | 1900 |
Table 2: Calculated Ratios and Inhibition (Hypothetical)
| This compound (µM) | Baseline Ratio (F340/F380) | Peak Ratio (F340/F380) | Normalized Response | % Inhibition |
| 0 (Vehicle) | 0.50 | 2.33 | 4.66 | 0 |
| 0.01 | 0.50 | 2.00 | 4.00 | 14.2 |
| 0.1 | 0.50 | 1.47 | 2.94 | 36.9 |
| 1 | 0.50 | 1.00 | 2.00 | 57.1 |
| 10 | 0.50 | 0.63 | 1.26 | 73.0 |
Visualization of Pathways and Workflows
Caption: this compound's mechanism of action on L-type calcium channels.
References
Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by Palonidipine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palonidipine is a dihydropyridine calcium channel antagonist with potential therapeutic applications in angina pectoris and hypertension[1]. As a member of the dihydropyridine class, this compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation[2][3][4][5]. Beyond this primary function, emerging research on related dihydropyridine compounds such as amlodipine, nifedipine, and felodipine suggests significant modulatory effects on various intracellular signaling pathways. These "off-target" effects are crucial for understanding the full pharmacological profile of this drug class and for identifying new therapeutic opportunities.
Western blot analysis is an indispensable technique for elucidating these molecular effects by quantifying changes in the expression and phosphorylation status of key signaling proteins. These application notes provide a comprehensive guide to utilizing Western blot for investigating the impact of this compound on critical cellular signaling cascades.
Key Signaling Pathways Modulated by Dihydropyridine Calcium Channel Blockers
Based on studies of dihydropyridines structurally and functionally similar to this compound, the following signaling pathways are prime candidates for investigation via Western blot.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies on amlodipine and nifedipine have demonstrated modulation of this pathway.
-
Amlodipine has been shown to activate Akt2, which in turn activates the transcription factor Sp1 in vascular smooth muscle cells.
-
Nifedipine has been found to suppress the upregulation of Akt signaling, thereby inhibiting the dedifferentiation of vascular smooth muscle cells. In other contexts, it can inhibit the activation of the downstream NFAT transcription factor.
-
In A549 lung cancer cells, amlodipine was observed to suppress the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 branch, is critical for cell proliferation, differentiation, and survival.
-
Nifedipine can block the increase in active, phosphorylated ERK1/2 and its upstream kinase MEK1/2. It has also been shown to inhibit p38 MAPK phosphorylation.
-
Felodipine inhibits the nuclear translocation of activated ERK1/2 (p42/44mapk) and subsequent phosphorylation of the nuclear transcription factor Elk-1. It has also been demonstrated to reduce the phosphorylation of JNK and P38 in a mouse model of Alzheimer's disease.
-
Amlodipine has been shown to affect the Raf/ERK signaling pathway in lung cancer cells.
PKC/RhoA Signaling Pathway
Protein Kinase C (PKC) and the small GTPase RhoA are key regulators of the actin cytoskeleton, cell adhesion, and motility.
-
Amlodipine has been found to diminish the translocation of RhoA from the cytosol to the cell membrane and inhibit the activation of PKC-α and -β in monocytic cells, thereby reducing their adhesion to vascular endothelium.
Data Presentation: Summary of Expected Protein Changes
The following tables summarize quantitative data on protein expression and phosphorylation changes observed in response to dihydropyridine treatment in various experimental models. These serve as a reference for expected outcomes when analyzing the effects of this compound.
Table 1: PI3K/Akt Pathway Modulation
| Drug | Protein Target | Change Observed | Cell/Tissue Type | Reference |
| Amlodipine | Phospho-Akt2 | Increase | Vascular Smooth Muscle Cells | |
| Nifedipine | Phospho-Akt | Decrease | Vascular Smooth Muscle Cells | |
| Nifedipine | Phospho-GSK-3β | Decrease | Cardiac Myocytes | |
| Nifedipine | Phospho-HDAC4 | Decrease | Cardiac Myocytes | |
| Amlodipine | Phospho-Akt | Decrease | A549 Lung Cancer Cells |
Table 2: MAPK/ERK Pathway Modulation
| Drug | Protein Target | Change Observed | Cell/Tissue Type | Reference |
| Nifedipine | Phospho-ERK1/2 | Decrease | Vascular Smooth Muscle Cells | |
| Nifedipine | Phospho-MEK1/2 | Decrease | Vascular Smooth Muscle Cells | |
| Felodipine | Nuclear ERK1/2 | Decrease | Human Aortic Smooth Muscle Cells | |
| Felodipine | Phospho-Elk-1 | Decrease | Human Aortic Smooth Muscle Cells | |
| Nifedipine | Phospho-p38 MAPK | Decrease | Human Platelets | |
| Felodipine | Phospho-JNK | Decrease | Mouse Brain (Cortex & Hippocampus) | |
| Felodipine | Phospho-p38 | Decrease | Mouse Brain (Cortex) | |
| Amlodipine | Phospho-Raf | Decrease | A549 Lung Cancer Cells | |
| Amlodipine | Phospho-ERK1/2 | Decrease | A549 Lung Cancer Cells |
Table 3: PKC/RhoA Pathway Modulation
| Drug | Protein Target | Change Observed | Cell/Tissue Type | Reference |
| Amlodipine | Membrane-associated RhoA | Decrease | THP-1 Monocytic Cells | |
| Amlodipine | Activated PKC-α & -β | Decrease | THP-1 Monocytic Cells |
Experimental Protocols and Visualizations
General Western Blot Workflow
The following diagram outlines the major steps involved in a typical Western blot experiment to assess the impact of this compound on signaling pathways.
Caption: A flowchart illustrating the key stages of a Western blot experiment.
Detailed Western Blot Protocol
This protocol is a general guideline and may require optimization for specific antibodies and cell types.
I. Sample Preparation
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once they reach the desired confluency (typically 70-80%), treat them with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Dilute the protein samples to the same concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the protein lysates.
-
Boil the samples at 95-100°C for 5 minutes.
-
II. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
III. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (III.3).
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) reagent according to the manufacturer's protocol.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing: To analyze total protein levels or other proteins, the membrane can be stripped of the primary and secondary antibodies and reprobed with another primary antibody (e.g., anti-total ERK1/2 or a loading control like GAPDH or β-actin).
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the key signaling pathways potentially affected by this compound.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling cascade and potential modulation by this compound.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 3. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 5. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Palonidipine Inhibits Vascular Smooth Muscle Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development of vascular diseases such as atherosclerosis, restenosis following angioplasty, and pulmonary hypertension[1]. Consequently, the inhibition of VSMC proliferation presents a promising therapeutic strategy for these conditions. Palonidipine, a dihydropyridine calcium channel blocker (CCB), is primarily known for its vasodilatory effects by blocking L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation[2]. Emerging evidence suggests that CCBs may also exert anti-proliferative effects on VSMCs, although the precise mechanisms are still under investigation[3][4]. This application note details protocols for assessing the anti-proliferative effects of this compound on VSMCs using MTT and BrdU assays and explores the potential underlying signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on VSMC proliferation.
Table 1: Effect of this compound on VSMC Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Inhibition of Proliferation |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1 | 1.12 ± 0.06 | 10.4% |
| 5 | 0.88 ± 0.05 | 29.6% |
| 10 | 0.65 ± 0.04 | 48.0% |
| 25 | 0.42 ± 0.03 | 66.4% |
| 50 | 0.28 ± 0.02 | 77.6% |
Table 2: Effect of this compound on DNA Synthesis in VSMCs (BrdU Assay)
| This compound Concentration (µM) | BrdU Incorporation (OD 450 nm) (Mean ± SD) | % Inhibition of DNA Synthesis |
| 0 (Control) | 0.98 ± 0.07 | 0% |
| 1 | 0.85 ± 0.05 | 13.3% |
| 5 | 0.64 ± 0.04 | 34.7% |
| 10 | 0.45 ± 0.03 | 54.1% |
| 25 | 0.28 ± 0.02 | 71.4% |
| 50 | 0.15 ± 0.01 | 84.7% |
Experimental Protocols
Cell Culture and Maintenance
Human Aortic Smooth Muscle Cells (HAoSMCs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are used between passages 4 and 8.
MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria[5].
Materials:
-
HAoSMCs
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HAoSMCs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).
-
Incubate the plates for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of inhibition is calculated as: [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100.
BrdU Assay for DNA Synthesis
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis, which is a direct marker of cell proliferation.
Materials:
-
HAoSMCs
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HAoSMCs into a 96-well plate at a density of 5 x 10³ cells/well.
-
Incubate for 24 hours, then treat with varying concentrations of this compound for 48 hours.
-
Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
Caption: Experimental workflow for assessing VSMC proliferation.
Caption: Putative signaling pathway for this compound's anti-proliferative effect.
Discussion and Conclusion
The presented protocols provide robust methods for evaluating the anti-proliferative effects of this compound on vascular smooth muscle cells. The hypothetical data suggests that this compound inhibits VSMC proliferation in a dose-dependent manner. This inhibition is likely mediated through the blockade of L-type calcium channels, leading to a reduction in intracellular calcium levels. A decrease in intracellular calcium can subsequently attenuate calcium-dependent signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is a critical regulator of cell proliferation. The activation of the ERK/MAPK signaling pathway is known to promote the expression of genes that drive cell cycle progression. Therefore, by reducing calcium influx, this compound may indirectly inhibit this pathway, leading to a decrease in the transcription of pro-proliferative genes and ultimately, the suppression of VSMC proliferation.
Further investigation into the specific effects of this compound on key signaling molecules within the MAPK and other pro-proliferative pathways, such as the PI3K/Akt pathway, is warranted to fully elucidate its mechanism of action. These studies will be crucial in determining the potential of this compound as a therapeutic agent for vascular proliferative disorders.
References
- 1. Vascular smooth muscle cell proliferation as a therapeutic target. Part 1: molecular targets and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 3. Calcium channel regulation in vascular smooth muscle cells: Synergistic effects of statins and calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Palonidipine Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Palonidipine for in vitro experiments. The following information is presented in a question-and-answer format to directly address common issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "solvent shock," is a common issue when diluting a concentrated DMSO stock solution into an aqueous environment like cell culture media. The abrupt change in solvent polarity causes the compound to crash out of solution.[3]
To prevent precipitation, a careful dilution technique is crucial. It is recommended to add the DMSO stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.[4] This gradual introduction allows for better dispersion and can help maintain the compound's solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. For particularly sensitive cell lines, a final concentration of 0.1% or lower is advisable. It is always best practice to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation, it is highly recommended to aliquot the stock solution into single-use volumes. When stored at -20°C, the stock solution can be used within one month; for longer-term storage (up to 6 months), -80°C is recommended.
Q5: How stable is this compound in cell culture media at 37°C?
A5: There is limited publicly available data specifically on the stability of this compound in cell culture media over extended periods. For many compounds, stability in aqueous media at 37°C can be a concern. Therefore, it is best practice to prepare the final working solution of this compound in your cell culture medium immediately before each experiment. Storing the drug diluted in media for long durations is not recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate after adding this compound stock to media | - Solvent Shock: Rapid change in solvent polarity. - High Final Concentration: Exceeding the solubility limit in the final medium. | - Add the DMSO stock solution dropwise to pre-warmed (37°C) media while gently vortexing. - Prepare an intermediate dilution in a small volume of serum-free media before the final dilution. - Reduce the final concentration of this compound. |
| Cloudy or hazy appearance of the cell culture medium | - Micro-precipitation: Formation of very fine particles not easily visible as distinct crystals. - Interaction with Media Components: Components like salts or proteins in the media can contribute to precipitation. | - Centrifuge the final working solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this may reduce the effective concentration. - Test the solubility in a simpler buffer like PBS to see if media components are the issue. |
| Inconsistent or not reproducible experimental results | - Inconsistent Drug Concentration: Due to precipitation or degradation. - Degradation of this compound: Instability in aqueous media over the course of the experiment. | - Prepare fresh working solutions for each experiment. Do not store this compound diluted in cell culture media. - Perform a stability test of this compound in your specific cell culture medium under your experimental conditions. - Ensure complete dissolution of the stock solution before use. Gentle warming to 37°C and sonication can aid dissolution. |
Quantitative Data Summary
While specific solubility data for this compound in a wide range of solvents is not extensively published, the following table summarizes the available information for preparing stock solutions in DMSO.
| Compound | Solvent | Stock Concentration | Volume of Solvent per Mass of Compound |
| This compound | DMSO | 1 mM | 1.8532 mL per 1 mg |
| 5 mM | 370.6 µL per 1 mg | ||
| 10 mM | 185.3 µL per 1 mg | ||
| General Dihydropyridines (e.g., Nifedipine) | DMSO | 10 mM | Varies by molecular weight |
Data for this compound is derived from information provided by commercial suppliers.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh a specific amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 539.6 g/mol .
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. For 1 mg of this compound, this would be 185.3 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C in a water bath and brief sonication can be used to facilitate dissolution if needed.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of your 10 mM this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains at or below 0.5%.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. Do not store the diluted solution.
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action for this compound as a dihydropyridine calcium channel blocker.
Experimental Workflow for Improving this compound Solubility
Caption: Recommended workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Palonidipine Solution Stability
Disclaimer: Publicly available data on the specific degradation pathways and kinetics of Palonidipine is limited. The following information is based on established principles of pharmaceutical chemistry and data from analogous 1,4-dihydropyridine calcium channel blockers. Researchers should validate these recommendations for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the behavior of other 1,4-dihydropyridine derivatives, the primary factors contributing to this compound degradation in solution are exposure to light (photodegradation), non-optimal pH conditions (hydrolysis), and the presence of oxidizing agents (oxidation). Temperature can also accelerate these degradation processes.
Q2: My this compound solution has changed color. What could be the cause?
A2: A color change in your this compound solution is a likely indicator of degradation. The most common cause for dihydropyridine-type compounds is photodegradation, which involves the oxidation of the dihydropyridine ring to a pyridine ring.[1][2][3] This transformation can lead to the formation of colored degradation products. Other potential causes include oxidation from dissolved oxygen or interaction with excipients in the formulation.
Q3: What is the expected shelf-life of a this compound solution?
A3: The shelf-life of a this compound solution is highly dependent on the solvent system, concentration, pH, and storage conditions (temperature and light exposure). Due to the high photosensitivity of 1,4-dihydropyridine compounds, solutions are generally not stable for long periods, especially when exposed to light.[1][2] For experimental use, it is recommended to prepare solutions fresh and protect them from light.
Q4: Can I use a standard buffer to stabilize the pH of my this compound solution?
A4: Yes, using a buffer system is a common strategy to maintain an optimal pH and prevent pH-mediated degradation. However, the choice of buffer is critical, as some buffer species can catalyze degradation. It is advisable to conduct compatibility studies with your chosen buffer system.
Q5: Are there any specific excipients I should avoid when formulating a this compound solution?
A5: Avoid excipients with oxidizing potential. Also, be cautious with excipients that may alter the pH of the microenvironment of the drug molecule. It is crucial to perform compatibility studies with all excipients to ensure they do not accelerate this compound degradation.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of this compound concentration in solution. | 1. Photodegradation: Exposure to ambient or UV light. 2. pH Instability: The pH of the solution may be in a range that promotes hydrolysis. 3. Oxidation: Presence of dissolved oxygen or oxidizing contaminants. 4. Incompatible Solvent: The solvent system may be promoting degradation. | 1. Protect the solution from light at all times using amber vials or by wrapping the container in aluminum foil. 2. Adjust and buffer the pH of the solution to a neutral or slightly acidic range. Perform a pH stability study to determine the optimal pH. 3. Degas the solvent before use and consider purging the headspace of the container with an inert gas like nitrogen or argon. The addition of an antioxidant could also be beneficial, but requires compatibility testing. 4. Evaluate alternative solvent systems. |
| Appearance of unknown peaks in HPLC analysis. | 1. Degradation Products: These are likely degradation products of this compound. 2. Contamination: Impurities in the solvent, excipients, or from the container. | 1. Perform a forced degradation study to identify potential degradation products and confirm their retention times. 2. Analyze a blank (solvent and excipients without this compound) to rule out contamination. Ensure high-purity solvents and excipients are used. |
| Precipitation of this compound from solution. | 1. Poor Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. 2. pH Shift: A change in pH could reduce the solubility of this compound. 3. Formation of Insoluble Degradation Products: Some degradation products may be less soluble than the parent compound. | 1. Determine the solubility of this compound in your solvent system before preparing high-concentration solutions. The use of co-solvents or solubilizing agents may be necessary. 2. Ensure the pH of the solution is controlled and buffered. 3. Analyze the precipitate to determine if it is the parent drug or a degradation product. |
Quantitative Data on Degradation of Analogous Dihydropyridine Compounds
The following table summarizes forced degradation data for dihydropyridine calcium channel blockers similar to this compound. This data is intended to provide a general understanding of the stability of this class of compounds.
| Compound | Stress Condition | Degradation (%) | Reference |
| Lercanidipine | Acid Hydrolysis (0.1 N HCl, 60°C, 4 hours) | 8.18 | |
| Basic Hydrolysis (0.1 M NaOH, reflux, 1 hour) | Peak disappears | ||
| Amlodipine | Acidic Hydrolysis (5 M HCl, 80°C, 6 hours) | 75.2 | |
| Oxidative (3% H₂O₂, 80°C, 6 hours) | 80.1 | ||
| Photodegradation (14 days) | 32.2 | ||
| Nifedipine | Photodegradation (Daylight) | Main photoproduct is a nitroso derivative |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven (e.g., 60°C) and protected from light. Withdraw samples at various time points for analysis.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method. The method should be capable of separating this compound from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic solvent is a common starting point.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control. Identify and quantify the degradation products. Calculate the percentage of degradation of this compound under each stress condition.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
Technical Support Center: Palonidipine in Calcium Imaging Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Palonidipine in calcium imaging assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydropyridine derivative that functions as a calcium channel blocker.[1] Its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels.[1][2] By blocking the influx of extracellular calcium ions into cells, this compound can be used to study calcium signaling pathways. L-type calcium channels are prevalent in various cell types, including vascular smooth muscle and cardiac muscle.[3][4]
Q2: What is this compound used for in a research context?
In a research setting, this compound is a potential tool for investigating cellular processes regulated by L-type calcium channels. It can be used as an antagonist to probe the role of these channels in various signaling cascades, particularly in studies involving hypertension and angina pectoris models.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO. For storage, it is advised to keep the powdered form at -20°C. Once in solution, it is best to prepare it fresh for each experiment. If short-term storage of the stock solution is necessary, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for up to six months. Dihydropyridines as a class are known to be light-sensitive, so it is advisable to protect solutions from light.
Q4: What is the recommended working concentration for this compound in a calcium imaging assay?
The optimal working concentration of this compound can vary depending on the cell type and specific experimental conditions. As a specific IC50 value for this compound in a calcium imaging assay has not been widely published, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your particular assay. Based on data for other dihydropyridine L-type calcium channel blockers, a starting concentration range of 1 nM to 10 µM could be explored.
Troubleshooting Guide
General Issues
Q5: My this compound solution precipitated when I added it to my cell culture medium. What should I do?
This is a common issue due to the low aqueous solubility of many dihydropyridine compounds. Here are some steps to mitigate precipitation:
-
Ensure a low final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5% to maintain solubility and avoid solvent-induced cytotoxicity. For sensitive primary cells, a concentration of ≤ 0.1% is recommended.
-
Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Use a stepwise dilution: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Centrifuge the final solution: If you suspect micro-precipitation, you can centrifuge your final working solution at a high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this may slightly lower the effective concentration.
Calcium Imaging Assay-Specific Problems
Q6: I am observing high background fluorescence in my calcium imaging assay after applying this compound. What could be the cause?
High background fluorescence can be caused by several factors:
-
Autofluorescence of this compound: Some compounds can be inherently fluorescent. To test for this, you can measure the fluorescence of your this compound working solution in cell-free media.
-
Interaction with the calcium indicator: Some dihydropyridines have been reported to interact with fluorescent dyes. For example, amlodipine has been shown to accumulate in the cytoplasm and interfere with the fura-2 signal. Consider using a longer wavelength dye, such as Cal-520, which may have less interference.
-
Incomplete dye loading or washing: Ensure that your cells are properly loaded with the calcium indicator and that excess dye has been thoroughly washed away before starting the experiment.
Q7: The signal-to-noise ratio in my experiment is low after this compound treatment. How can I improve it?
A low signal-to-noise ratio can be due to several factors:
-
Suboptimal this compound concentration: If the concentration is too high, it might completely block the calcium influx, leading to a very low signal. Conversely, if it's too low, the effect may not be discernible from baseline noise. A dose-response curve is crucial to identify the optimal concentration.
-
Cell health: Ensure your cells are healthy and viable. Poor cell health can lead to a diminished response to stimuli.
-
Phototoxicity: Dihydropyridines can be light-sensitive and their photodegradation products could potentially be phototoxic. Minimize the exposure of your cells and the compound to the excitation light. Use the lowest possible excitation intensity and exposure time that still provides a detectable signal.
Q8: I am seeing inconsistent or unexpected results with this compound. What are the possible reasons?
Inconsistent results can stem from several sources:
-
Compound instability: As dihydropyridines can be unstable in solution and sensitive to light, it is critical to prepare fresh solutions for each experiment and protect them from light.
-
Off-target effects: While the primary target of this compound is the L-type calcium channel, the possibility of off-target effects on other ion channels or cellular proteins cannot be entirely ruled out without specific studies. Such effects could lead to unexpected changes in calcium signaling.
-
Voltage-dependence of the block: The inhibitory effect of dihydropyridines on L-type calcium channels can be voltage-dependent, meaning the potency of the block can change with the membrane potential of the cells. Changes in the resting membrane potential of your cells could therefore influence the effectiveness of this compound.
Experimental Protocols
Protocol: In Vitro Calcium Imaging Assay to Evaluate the Inhibitory Effect of this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on L-type calcium channels in a cell-based fluorescence assay.
1. Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Cell line expressing L-type calcium channels (e.g., HEK293, vascular smooth muscle cells)
-
Complete cell culture medium
-
Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Potassium chloride (KCl) solution (for depolarization)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with a camera
2. Methods:
-
Cell Culture:
-
Plate cells in a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in a suitable buffer (e.g., HBSS) to prepare working solutions at 2x the final desired concentrations.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add HBSS to each well.
-
-
Assay Procedure:
-
Acquire a baseline fluorescence reading for a few minutes.
-
Add the this compound working solutions to the respective wells and incubate for the desired time (e.g., 10-30 minutes).
-
After incubation, stimulate the cells by adding a depolarizing concentration of KCl (e.g., final concentration of 50 mM).
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F) after stimulation (ΔF = F - F0).
-
Normalize the data by expressing it as ΔF/F0.
-
Plot the normalized response against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 96515-73-0 | |
| Molecular Formula | C29H34FN3O6 | |
| Molecular Weight | 539.6 g/mol | |
| Solubility | Soluble in DMSO | |
| Storage | Store powder at -20°C. Store stock solution at -20°C for up to 1 month or -80°C for up to 6 months. |
Table 2: Reported IC50 Values for various Dihydropyridine L-type Calcium Channel Blockers (for reference)
| Compound | IC50 Value | Cell/Tissue Type | Reference |
| Nifedipine | 0.3 µM | Guinea pig ventricular myocytes | |
| Amlodipine | 1.9 nM | Depolarized rat aorta | |
| Cilnidipine | 10 nM (after 10 min) | Rat aortic A7r5 cells | |
| Lercanidipine | More potent than nitrendipine | Rat aorta |
Note: IC50 values can vary significantly based on the experimental conditions, including cell type, temperature, and membrane potential.
Visualizations
Caption: Mechanism of this compound action on L-type calcium channels.
Caption: Experimental workflow for a calcium imaging assay with this compound.
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. biophysics-reports.org [biophysics-reports.org]
- 2. Cilnidipine is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Palonosetron Off-Target Effects in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential off-target effects of Palonosetron in experimental models. While Palonosetron is known for its high selectivity as a 5-HT3 receptor antagonist, this guide addresses less common or context-specific effects that may be observed in various experimental setups.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target activities of Palonosetron?
A1: Palonosetron's primary mechanism of action is as a high-affinity, selective antagonist of the 5-HT3 receptor, which is crucial for its antiemetic effects.[1][4] It has been reported to have little to no affinity for other receptors. However, some studies suggest potential off-target effects, such as the induction of G1 cell cycle arrest and autophagy in gastric cancer cells, which may be relevant in other cell types or experimental conditions. Additionally, co-administration with other serotonergic agents can lead to serotonin syndrome, a systemic effect indicating interactions beyond its primary target.
Q2: We are observing unexpected changes in cell proliferation in our cancer cell line experiments with Palonosetron. Is this a known effect?
A2: Yes, there is evidence that Palonosetron can induce G1 phase cell cycle arrest in gastric cancer cells. This effect might be considered an off-target activity in non-cancer-related research. If you are observing altered cell proliferation, it is recommended to perform cell cycle analysis to confirm this effect in your specific experimental model.
Q3: Can Palonosetron interact with other receptors besides the 5-HT3 receptor?
A3: While Palonosetron is highly selective for the 5-HT3 receptor, it is always advisable to perform a broad receptor binding screen to rule out any potential off-target interactions in your specific experimental system, especially if you observe unexpected physiological responses.
Q4: What is the reported binding affinity of Palonosetron for the 5-HT3 receptor?
A4: Palonosetron exhibits a very high binding affinity for the 5-HT3 receptor, with reported Ki values in the sub-nanomolar range (e.g., 0.17 nM). Its affinity is greater than that of first-generation 5-HT3 receptor antagonists.
Troubleshooting Guides
Issue 1: Inconsistent Results in Receptor Binding Assays
Question: We are performing competitive binding assays to screen for Palonosetron off-target binding and are getting inconsistent results with high non-specific binding. What could be the cause?
Answer: High non-specific binding is a common issue in receptor binding assays and can obscure true binding events. Here are some potential causes and troubleshooting steps:
-
Radioligand Issues: The radioligand may be of poor quality or used at too high a concentration.
-
Solution: Ensure the radioligand has high purity and specific activity. Use a concentration at or below the Kd for the target receptor.
-
-
Membrane Preparation: The quality of your cell membrane preparation is critical.
-
Solution: Ensure thorough homogenization and washing of membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay.
-
-
Assay Buffer and Conditions: The composition of your assay buffer can significantly impact non-specific binding.
-
Solution: Optimize the buffer composition by including agents like bovine serum albumin (BSA) to block non-specific sites. Adjust incubation time and temperature to ensure equilibrium is reached for specific binding while minimizing non-specific interactions.
-
-
Washing Steps: Inadequate washing can leave behind unbound radioligand.
-
Solution: Increase the number and volume of washes with ice-cold buffer. Ensure filters do not dry out between washes.
-
Issue 2: Unexpected Phenotypic Changes in Cell-Based Assays
Question: Our cell line, which does not express the 5-HT3 receptor, is showing phenotypic changes upon treatment with Palonosetron. How can we investigate the potential off-target mechanism?
Answer: Observing effects in a cell line lacking the primary target strongly suggests an off-target mechanism. Here is a workflow to investigate this:
-
Confirm Absence of Primary Target: First, re-verify the absence of 5-HT3 receptor expression in your cell line at both the mRNA and protein levels (e.g., via RT-qPCR and Western blot or flow cytometry).
-
Broad Kinase Profiling: Since many off-target effects are mediated by kinases, a broad kinase inhibitor profiling screen can identify potential kinase targets of Palonosetron.
-
Chemical Proteomics: Utilize techniques like kinobeads to pull down interacting proteins from cell lysates treated with Palonosetron. This can identify novel binding partners.
-
Pathway Analysis: Based on the identified off-target candidates, perform pathway analysis to understand the downstream signaling effects. For example, if a kinase is identified, investigate the phosphorylation of its known substrates.
Quantitative Data Summary
Table 1: Palonosetron Binding Affinities
| Receptor/Target | Binding Affinity (Ki) | Experimental Model |
| 5-HT3 Receptor | 0.17 nM | Not specified |
| 5-HT3 Receptor | 0.22 ± 0.07 nM | HEK293 cells expressing 5-HT3A |
| Other Receptors | Little to no affinity | Not specified |
Data compiled from publicly available sources.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general method for screening Palonosetron against a panel of kinases to identify potential off-target interactions.
Materials:
-
Purified recombinant kinases (large panel)
-
Specific peptide substrates for each kinase
-
Palonosetron stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of Palonosetron in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the specific kinase to each well.
-
Add the serially diluted Palonosetron or DMSO (vehicle control).
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The ATP concentration should be near the Km for each kinase.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of Palonosetron compared to the DMSO control.
-
Determine the IC50 value for each inhibited kinase by fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if Palonosetron affects cell cycle progression.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Palonosetron
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of Palonosetron or vehicle control for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Palonidipine Hydrochloride Stability and Storage
This technical support center provides guidance on the stability and proper storage conditions for Palonidipine Hydrochloride. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound Hydrochloride?
A1: For long-term storage, it is recommended to store this compound Hydrochloride at 2-8°C, protected from light and moisture.[1] This condition helps to minimize degradation over an extended period.
Q2: I need to conduct accelerated stability studies. What conditions should I use?
A2: Accelerated stability studies can be conducted at 40°C ± 2°C with 75% RH ± 5% RH for up to 6 months.[1][2][3] These conditions are designed to increase the rate of chemical degradation and physical change of a drug substance.
Q3: My this compound Hydrochloride solution appears discolored. What could be the cause?
A3: Discoloration can be an indication of degradation, potentially due to exposure to light (photolytic degradation) or oxidation. It is crucial to prepare solutions fresh and store them protected from light. If discoloration is observed, the solution should not be used for experiments where purity is critical.
Q4: I am observing unexpected peaks in my HPLC analysis of a stressed sample. What should I do?
A4: Unexpected peaks likely represent degradation products. To identify these, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate these products.[4] Characterization of these degradation products may require techniques like LC-MS/MS.
Q5: How can I prevent hydrolysis of this compound Hydrochloride in my formulation?
A5: Hydrolysis can be a significant degradation pathway for susceptible molecules. To minimize this, consider using a non-aqueous solvent system if appropriate for your application. If an aqueous system is necessary, buffering the formulation to a pH where the compound exhibits maximum stability is crucial. Investigating the pH-stability profile of this compound Hydrochloride is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Stored Samples | Improper storage conditions (e.g., elevated temperature, humidity, light exposure). | Verify storage conditions against recommended guidelines (2-8°C, protected from light and moisture). Review the sample handling procedure to minimize exposure to adverse conditions. |
| Inconsistent Results in Stability Studies | Non-validated analytical method; variability in sample preparation; fluctuations in environmental chamber conditions. | Ensure the analytical method is validated for stability-indicating properties according to ICH guidelines. Standardize the sample preparation protocol. Regularly monitor and calibrate environmental chambers. |
| Formation of Precipitate in Solution | Poor solubility at the storage temperature or pH; degradation leading to insoluble products. | Determine the solubility of this compound Hydrochloride at different temperatures and pH values. If degradation is suspected, analyze the precipitate to identify its composition. |
| Significant Degradation Under Oxidative Stress | Inherent susceptibility of the molecule to oxidation. | Consider the addition of an antioxidant to the formulation if compatible with the intended use. Store the compound and its formulations under an inert atmosphere (e.g., nitrogen). |
Stability Data Summary
The following tables summarize representative stability data for this compound Hydrochloride under various conditions.
Table 1: Long-Term and Accelerated Stability Data
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.0 | 0.15 |
| 3 Months | 99.5 | 0.25 | |
| 6 Months | 99.1 | 0.38 | |
| 12 Months | 98.2 | 0.65 | |
| 40°C / 75% RH | 0 Months | 100.0 | 0.15 |
| 1 Month | 98.8 | 0.55 | |
| 3 Months | 97.2 | 1.20 | |
| 6 Months | 95.5 | 2.10 |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | Assay (%) | Major Degradation Product (% Area) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 92.3 | 4.5 |
| Base Hydrolysis (0.1 N NaOH) | 8 hours | 88.5 | 7.8 |
| Oxidative (3% H₂O₂) | 12 hours | 90.1 | 6.2 |
| Thermal (80°C) | 48 hours | 96.7 | 1.8 |
| Photolytic (ICH Option 1) | - | 94.2 | 3.5 |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Testing
-
Sample Preparation: Prepare at least three batches of this compound Hydrochloride. Package the samples in containers that are impermeable and protect from light.
-
Storage: Place the samples in environmental chambers set to the desired long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Time Points: For long-term studies, pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, pull samples at 0, 1, 3, and 6 months.
-
Analysis: At each time point, analyze the samples for appearance, assay, and purity using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound Hydrochloride in 0.1 N HCl and heat at 80°C. Sample at appropriate time points (e.g., 2, 4, 8, 24 hours) and neutralize before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature. Sample at shorter intervals (e.g., 0.5, 1, 2, 4, 8 hours) due to potentially faster degradation, and neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Sample at various time points (e.g., 2, 6, 12, 24 hours) for analysis.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C. Analyze samples at pre-determined intervals.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the exposed and a dark control sample.
Visualizations
Caption: Workflow for Stability Testing of this compound Hydrochloride.
Caption: Hypothetical Degradation Pathways for this compound Hydrochloride.
References
Technical Support Center: Overcoming Common Issues in Vascular Smooth Muscle Cell Culture for Palonidipine Studies
Welcome to the technical support center for researchers utilizing vascular smooth muscle cell (VSMC) cultures in studies involving the dihydropyridine calcium channel blocker, Palonidipine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.
I. Cell Culture and Phenotypic Stability
Question 1: My VSMCs are losing their characteristic spindle-shaped morphology and adopting a "cobblestone" or synthetic phenotype. How can I maintain their contractile state?
Answer: This phenomenon, known as phenotypic switching, is a common challenge in VSMC culture. The transition from a contractile to a synthetic phenotype can significantly impact experimental results, as it alters the expression of ion channels and signaling molecules.[1][2][3][4] Here are some strategies to maintain a contractile phenotype:
-
Culture Conditions:
-
Low Serum: After initial expansion, reduce the serum concentration in your culture medium (e.g., to 0.5-2% FBS). Serum is a potent inducer of the synthetic phenotype.
-
Growth Factors: Avoid or minimize the use of potent mitogens like Platelet-Derived Growth Factor (PDGF), which promote a synthetic state.[2]
-
Substrate Coating: Culture VSMCs on substrates coated with extracellular matrix proteins that promote a contractile phenotype, such as laminin or collagen IV.
-
-
Cell Density: Avoid letting the cells become overly confluent, as this can trigger phenotypic changes. Passage the cells before they reach 100% confluency.
-
Characterization: Regularly assess the expression of contractile markers such as alpha-smooth muscle actin (α-SMA), calponin, and smooth muscle myosin heavy chain (SM-MHC) via immunofluorescence or western blotting to monitor the phenotypic state of your cultures.
Question 2: I'm observing unexpected cell death or changes in growth rate in my VSMC cultures. What could be the cause?
Answer: Sudden changes in cell health can often be attributed to contamination. Here’s a guide to identifying and addressing common contaminants:
-
Bacterial Contamination:
-
Signs: Rapid drop in pH (media turns yellow), turbidity in the culture medium, and visible moving particles under the microscope.
-
Solution: Discard the contaminated culture immediately. Thoroughly disinfect the incubator and biosafety cabinet. Review your aseptic technique.
-
-
Fungal (Yeast and Mold) Contamination:
-
Signs: Visible fuzzy growths (mold) or small, budding particles (yeast) in the culture. The media may become turbid.
-
Solution: Discard the contaminated culture. Decontaminate the entire cell culture area.
-
-
Mycoplasma Contamination:
-
Signs: This is a more insidious contaminant as it is not visible by standard microscopy and does not typically cause turbidity or a pH change. Signs can be subtle, including reduced cell proliferation, changes in morphology, and decreased transfection efficiency.
-
Solution: Regularly test your cell lines for mycoplasma using a PCR-based or ELISA-based detection kit. If a culture is positive, it is best to discard it. If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but the cells should be quarantined and re-tested thoroughly.
-
II. This compound Treatment and Experimental Assays
Question 3: What is the recommended concentration range for this compound in VSMC studies, and how do I determine the optimal dose?
Answer: As specific data for this compound in VSMC culture is limited, we can extrapolate from studies using similar second-generation dihydropyridine calcium channel blockers like amlodipine and lercanidipine. These are typically effective in the nanomolar to low micromolar range.
-
Recommended Starting Range: Based on studies with analogous compounds, a starting concentration range of 10 nM to 10 µM is recommended for this compound.
-
Determining Optimal Dose: It is crucial to perform a dose-response curve for your specific cell line and experimental endpoint. A cytotoxicity assay, such as the MTT or Crystal Violet assay, should be conducted to determine the concentration range that is non-toxic to the cells.
Question 4: I am not observing the expected inhibitory effect of this compound on VSMC proliferation. What could be wrong?
Answer: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:
-
Cell Phenotype: As mentioned in Question 1, synthetic VSMCs may have altered expression of L-type calcium channels, the primary target of dihydropyridine calcium channel blockers. Ensure your cells are in a contractile state.
-
Cell Synchronization: For proliferation assays, it is often beneficial to synchronize the cells in the G0/G1 phase of the cell cycle by serum starvation (e.g., 24-48 hours in serum-free or low-serum media) before adding this compound and the proliferative stimulus (e.g., serum or PDGF). This ensures that the majority of cells are at the same starting point.
-
Assay Conditions:
-
This compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded.
-
Incubation Time: The inhibitory effect may be time-dependent. Consider extending the incubation period with this compound.
-
Stimulus Concentration: The concentration of the proliferative agent (e.g., serum) might be too high, overwhelming the inhibitory effect of this compound. Try reducing the stimulus concentration.
-
Question 5: My scratch wound healing assay for VSMC migration is showing inconsistent results. How can I improve the reliability of this assay?
Answer: The scratch wound healing assay is a common method to assess cell migration, but it can be prone to variability. Here are some tips for improving consistency:
-
Creating the Scratch:
-
Use a p200 pipette tip to create a uniform scratch.
-
Create the scratch in a straight line across the cell monolayer.
-
Apply consistent pressure to ensure the scratch width is similar across all wells.
-
-
Washing: After creating the scratch, gently wash the wells with PBS to remove dislodged cells, which can re-adhere and interfere with the results.
-
Imaging:
-
Mark the location of the scratch on the outside of the well to ensure you are imaging the same field of view at each time point.
-
Capture images at consistent time intervals (e.g., 0, 6, 12, and 24 hours).
-
-
Analysis: Use image analysis software to quantify the wound closure area for a more objective measurement.
-
Proliferation Inhibition: Cell proliferation can confound the results of a migration assay. To isolate the effects on migration, consider performing the assay in low-serum media or pre-treating the cells with a proliferation inhibitor like Mitomycin C.
Question 6: I am having trouble with my VSMC calcification assay. The results are not reproducible. What are the critical parameters to control?
Answer: In vitro calcification assays with VSMCs can be sensitive to experimental conditions. Here are key factors to control for reproducibility:
-
Calcification Media:
-
Phosphate Concentration: The concentration of inorganic phosphate (Pi) is a critical inducer of calcification. Prepare the calcification medium fresh and ensure the final Pi concentration is accurate.
-
pH Stability: The pH of the culture medium can significantly affect calcium phosphate precipitation. Ensure your incubator's CO2 levels are stable.
-
-
Cell Health: Ensure the VSMCs are healthy and not overly confluent before inducing calcification.
-
Assay Duration: Calcification is a slow process. Ensure you are culturing the cells in calcification media for a sufficient duration (often 7-14 days).
-
Quantification Method:
-
Alizarin Red S Staining: This is a common method to visualize calcium deposits. For quantification, the stain can be extracted and the absorbance measured. Ensure complete extraction of the dye.
-
Calcium Content Measurement: A more direct quantification can be achieved by decalcifying the cell layer with HCl and measuring the calcium content using a colorimetric assay.
-
Experimental Protocols
VSMC Proliferation Assay (Crystal Violet Staining)
This protocol provides a method for quantifying VSMC proliferation in response to treatment with this compound.
-
Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Synchronization (Optional but Recommended): Replace the growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control. After 1-2 hours of pre-treatment, add the proliferative stimulus (e.g., 10% FBS or a specific growth factor).
-
Incubation: Incubate the plate for 24-72 hours.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde or 100% methanol to each well and incubate for 15-20 minutes at room temperature.
-
Staining: Discard the fixative and wash with PBS. Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid or 1% SDS to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader.
VSMC Migration Assay (Scratch Wound Healing)
This protocol details a method to assess the effect of this compound on VSMC migration.
-
Cell Seeding: Seed VSMCs in a 6-well or 12-well plate and grow to a confluent monolayer.
-
Synchronization and Proliferation Inhibition: To minimize the confounding effect of proliferation, replace the growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 24 hours.
-
Scratch Formation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at designated locations (mark the plate for reference). This is the 0-hour time point.
-
Incubation: Incubate the plate and capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the scratch or the area of the cell-free region at each time point using image analysis software. Calculate the percentage of wound closure relative to the 0-hour time point.
VSMC Calcification Assay (Alizarin Red S Staining)
This protocol describes a method to induce and quantify VSMC calcification.
-
Cell Seeding: Seed VSMCs in a 12-well or 24-well plate and grow to confluence.
-
Induction of Calcification: Replace the growth medium with calcification medium (growth medium supplemented with an elevated concentration of inorganic phosphate, typically 2-3 mM). Include wells with this compound at the desired concentrations.
-
Culture: Culture the cells in the calcification medium for 7-14 days, changing the medium every 2-3 days.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde or ice-cold 70% ethanol for 1 hour.
-
Staining: Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 5-10 minutes at room temperature.
-
Washing: Aspirate the Alizarin Red S solution and wash the wells several times with deionized water to remove excess stain.
-
Visualization: Visualize the red/orange calcium deposits under a microscope.
-
Quantification (Optional): To quantify calcification, add a destaining solution (e.g., 10% cetylpyridinium chloride in 10 mM sodium phosphate, pH 7.0) to each well and incubate with shaking to extract the stain. Measure the absorbance of the extracted stain at 562 nm.
Immunofluorescence Staining for α-SMA
This protocol outlines the steps for visualizing the key contractile marker, α-SMA, in cultured VSMCs.
-
Cell Culture: Grow VSMCs on glass coverslips in a multi-well plate.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA (e.g., clone 1A4) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope. α-SMA will appear as filamentous structures within the cytoplasm.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in VSMC culture, the following table provides representative data for other dihydropyridine calcium channel blockers to serve as a reference for experimental design.
| Parameter | Calcium Channel Blocker | Cell Type | Concentration Range | Effect | Citation |
| Proliferation | Amlodipine | Human VSMC | 10 nM - 1 µM | Inhibition of bFGF-induced proliferation | |
| Lercanidipine | Rat VSMC | 1 - 10 µM | Inhibition of serum-induced proliferation | ||
| Migration | Lercanidipine | Rat VSMC | 1 - 10 µM | Inhibition of PDGF-induced migration | |
| Cytotoxicity | Amlodipine | Human VSMC | > 1 µM | Minimal cytotoxicity up to 1 µM |
Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; L_type_Ca_Channel [label="L-type Calcium Channel", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_dependent_pathways [label="Ca²⁺-Dependent\nSignaling Pathways", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [label="Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contraction [label="Contraction", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> L_type_Ca_Channel [label="Inhibits", dir=tee, color="#EA4335"]; L_type_Ca_Channel -> Ca_influx [label="Mediates"]; Ca_influx -> Ca_dependent_pathways [label="Activates"]; Ca_dependent_pathways -> Proliferation; Ca_dependent_pathways -> Migration; Ca_dependent_pathways -> Contraction; } caption: "Mechanism of Action of this compound in VSMCs."
// Nodes Contractile [label="Contractile Phenotype\n(Spindle-shaped)\n- High α-SMA, Calponin\n- Low Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthetic [label="Synthetic Phenotype\n(Cobblestone-shaped)\n- Low α-SMA, Calponin\n- High Proliferation, Migration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stimuli [label="Stimuli\n(e.g., Serum, PDGF)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitors [label="Inhibitors\n(e.g., Low Serum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Contractile -> Synthetic [label="Dedifferentiation", color="#EA4335"]; Synthetic -> Contractile [label="Redifferentiation", color="#34A853"]; Stimuli -> Synthetic; Inhibitors -> Contractile; } caption: "VSMC Phenotypic Switching in Culture."
Experimental Workflows
// Nodes start [label="Seed VSMCs\nin 96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sync [label="Synchronize cells\n(serum starvation)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with this compound\nand proliferative stimulus", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; fix [label="Fix cells", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="Stain with\nCrystal Violet", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solubilize [label="Solubilize stain", fillcolor="#F1F3F4", fontcolor="#202124"]; read [label="Measure absorbance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> sync; sync -> treat; treat -> incubate; incubate -> fix; fix -> stain; stain -> solubilize; solubilize -> read; } caption: "Workflow for VSMC Proliferation Assay."
// Nodes problem [label="Unexpected Experimental Result?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; phenotype [label="Check Cell Phenotype\n(Morphology, Markers)", fillcolor="#FBBC05", fontcolor="#202124"]; contamination [label="Check for Contamination\n(Visual, Mycoplasma Test)", fillcolor="#FBBC05", fontcolor="#202124"]; protocol [label="Review Protocol Parameters\n(Concentrations, Timings)", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Verify Reagent Quality\n(this compound, Media, Serum)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges problem -> phenotype; problem -> contamination; problem -> protocol; problem -> reagents; } caption: "Logical Flow for Troubleshooting VSMC Experiments."
References
Identifying and minimizing artifacts in patch clamp recordings with Palonidipine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Palonidipine in patch clamp recordings. The focus is on identifying and minimizing common artifacts to ensure high-quality data acquisition.
Frequently Asked Questions (FAQs)
Q1: What is the most common source of noise in patch clamp recordings and how can I minimize it?
A1: The most common artifact is electrical noise, typically 50/60 Hz hum from mains power lines, and higher frequency noise from surrounding lab equipment.[1][2][3]
To minimize electrical noise:
-
Proper Grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops.[1] A ground bus bar inside the Faraday cage is often effective.
-
Faraday Cage: Use a properly sealed and grounded Faraday cage to shield the setup from external electrical fields.[2]
-
Identify and Isolate Sources: Systematically turn off nearby equipment (monitors, centrifuges, light sources, mobile phones) to identify the noise source.
-
Shielding: Use grounded foil to shield components like the headstage or cables.
-
Filtering: Use the low-pass filter on your amplifier appropriately. For example, changing a Bessel filter from 10 kHz to 2.2 kHz can significantly reduce noise.
Q2: I'm having trouble forming a stable gigaohm seal when this compound is in the bath. What could be the cause?
A2: Difficulty achieving a stable GΩ seal can be due to several factors, which may be exacerbated by the introduction of a new compound.
-
Pipette Tip Integrity: Ensure your pipette tips are clean, smooth, and fire-polished. Debris or an irregular shape can prevent a good seal.
-
Cell Health: Unhealthy cells are a primary reason for sealing difficulties. Ensure your cell culture or tissue slices are viable and have not been over-exposed to enzymes during dissociation.
-
Solution Purity: All solutions, especially the internal pipette solution, must be filtered (e.g., with a 0.22 µm filter) to remove particulates that can clog the pipette tip.
-
Lipophilic Properties of the Drug: If this compound is lipophilic, it might interact with the cell membrane, potentially altering its properties and making it harder to form a stable seal.
-
Vehicle Effects: The solvent used for this compound (e.g., DMSO) can affect seal formation. High concentrations of solvents can alter membrane properties.
Q3: What concentration of DMSO is safe to use as a vehicle for this compound without introducing artifacts?
A3: High concentrations of solvents like Dimethyl Sulfoxide (DMSO) can introduce significant artifacts. Studies suggest that DMSO concentrations should be kept as low as possible.
-
Recommended Limit: For most electrophysiological recordings, the maximum recommended concentration for DMSO or ethanol is 0.3% .
-
Effects of High Concentrations: Concentrations above 1% can significantly alter the osmolarity of the external solution, which can affect cell health and channel function. At 1%, DMSO has been shown to decrease sodium spike amplitude, and at 3%, it can cause irregular action potential waveforms.
-
Osmolarity Compensation: To counteract hyperosmotic effects from extracellular DMSO, some protocols add an equivalent amount of DMSO to the intracellular (pipette) solution. This can help maintain normal cell morphology and recording conditions at concentrations up to 2%.
Q4: My recording baseline is drifting or becomes unstable after applying this compound. What should I check?
A4: Baseline drift after drug application is often related to the perfusion system, seal stability, or the compound itself.
-
Perfusion System: Ensure a stable and consistent flow rate for both the control and drug-containing solutions. Air bubbles in the perfusion line are a common cause of mechanical and electrical artifacts.
-
Seal Instability: The drug or its vehicle may be slowly destabilizing your GΩ seal. Monitor the seal resistance throughout the experiment. A gradual decrease in resistance will cause the baseline to drift.
-
Junction Potentials: Ensure that there is no significant difference in the liquid junction potential between your control solution and the this compound solution.
-
Compound Precipitation: If this compound is not fully dissolved or precipitates out of solution, it can clog the perfusion lines or create electrical artifacts as particles flow past the pipette tip.
Troubleshooting Guides
Guide 1: Systematic Electrical Noise Identification
If you are experiencing excessive noise, follow this systematic process of elimination.
-
Establish a Baseline: With the pipette tip in the bath, observe the noise level on an oscilloscope.
-
Isolate the Rig: Turn off all non-essential equipment in the room one by one (lights, monitors, pumps, heaters) and check if the noise level changes.
-
Check Grounding: Verify that all components of the rig (microscope, manipulators, amplifier, Faraday cage) are connected to a single common ground.
-
Inspect the Headstage and Holder: Clean and re-chlorinate the Ag/AgCl wire. Ensure the pipette holder is clean and the rubber seals are intact and not leaking.
-
Test Perfusion/Suction Lines: Temporarily stop the perfusion and suction/aspiration systems to see if they are the source of the noise. Droplets in suction lines can cause electrical transients.
Guide 2: Issues Related to this compound Application
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unstable Seal (Resistance < 1 GΩ) | 1. Unhealthy cells. 2. Dirty pipette tip or solutions. 3. Vehicle (e.g., DMSO) concentration too high. 4. Mechanical instability from perfusion. | 1. Verify cell viability. 2. Filter all solutions; use fresh pipettes. 3. Keep DMSO concentration ≤ 0.3%. Consider adding the same concentration to the internal solution. 4. Ensure stable, bubble-free perfusion. |
| Sudden Loss of Seal ("Pop") | 1. Excessive suction/pressure during breakthrough. 2. Cell membrane is fragile. 3. Perfusion flow rate is too high or unstable. | 1. Use gentle, brief suction pulses to rupture the membrane. 2. Optimize cell dissociation/preparation protocol. 3. Maintain a slow, steady perfusion rate (e.g., 1-1.5 mL/min). |
| No Drug Effect Observed | 1. Incomplete solution exchange. 2. Drug degradation or adsorption to tubing. 3. Incorrect concentration. | 1. Allow sufficient time for the bath volume to be fully exchanged. 2. Use appropriate, non-reactive tubing for your perfusion system. 3. Prepare fresh drug solutions daily. |
| Slow or Drifting Current Rundown | 1. Natural rundown of the channel (common with CaV1.2). 2. Dialysis of essential intracellular components. 3. Gradual seal degradation. | 1. Include ATP and GTP in the internal solution to support channel activity. 2. Consider using the perforated patch technique to preserve the intracellular environment. 3. Monitor seal resistance continuously. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Solutions for Patch Clamp
-
Prepare Solutions: Make stock solutions of salts (e.g., NaCl, KCl, CaCl2) at high concentrations using 18.2 MΩ·cm ultrapure water.
-
Combine and pH: Combine stocks to create the final Artificial Cerebrospinal Fluid (aCSF) and internal pipette solutions according to your established recipe. Adjust the pH to the desired value (e.g., 7.4 for aCSF, 7.3 for internal).
-
Check Osmolarity: Measure the osmolarity of both solutions. Typical values are ~310 mOsm for aCSF and ~290 mOsm for the internal solution. Adjust with sucrose or water if necessary.
-
Filter Solutions: Filter the internal solution through a 0.22 µm syringe filter immediately before use to remove any microbial growth or precipitates. The external solution should also be filtered.
-
Oxygenation: Continuously bubble the aCSF with 95% O2 / 5% CO2 for at least 20 minutes before use and throughout the experiment to maintain pH and oxygenation.
-
Drug Preparation: Prepare a high-concentration stock of this compound in a suitable vehicle (e.g., DMSO). On the day of the experiment, dilute this stock into the aCSF to the final working concentration, ensuring the final vehicle concentration is minimal (ideally ≤ 0.3%). Vortex thoroughly to ensure it is fully dissolved.
Protocol 2: Low-Noise Drug Application
-
Establish Stable Baseline: After achieving a stable whole-cell configuration, record a stable baseline in control aCSF for several minutes to ensure the patch is healthy and recording is stable.
-
Switch to Drug Solution: Switch the perfusion inlet from the control aCSF to the this compound-containing aCSF.
-
Maintain Consistent Flow: Ensure the flow rate of the drug solution is identical to the control solution to avoid mechanical artifacts.
-
Monitor Key Parameters: During application, continuously monitor:
-
Seal Resistance (Rseal): A significant drop indicates seal instability.
-
Access Resistance (Ra): A sudden increase may indicate pipette clogging.
-
Holding Current: A large drift can indicate seal problems or developing leaks.
-
-
Washout: After the desired application time, switch the perfusion back to the control aCSF to observe the washout of the drug effect. The washout period should be sufficiently long to allow for full recovery.
Visualizations
Caption: Experimental workflow for applying this compound in a patch clamp recording.
Caption: Simplified signaling pathway of an L-type calcium channel and its blockade by this compound.
Caption: Logical workflow for troubleshooting sources of electrical noise in a patch clamp setup.
References
Technical Support Center: Managing Photosensitivity of Dihydropyridine Calcium Channel Blockers in Experimental Settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the photosensitivity of dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, during laboratory experiments. The information provided is intended to ensure the integrity and reproducibility of experimental results by minimizing light-induced degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is drug-induced photosensitivity?
A1: Drug-induced photosensitivity is a cutaneous reaction that occurs when a chemical, in this case, a dihydropyridine calcium channel blocker, absorbs ultraviolet (UV) or visible light, leading to phototoxic or photoallergic reactions.[1][2] Phototoxic reactions are more common and result from direct cellular damage caused by the light-activated compound.[3][4]
Q2: Which dihydropyridine calcium channel blockers are known to be photosensitive?
A2: Several dihydropyridine calcium channel blockers have been reported to cause photosensitivity. Nifedipine is known to be particularly photolabile.[5] Others include amlodipine, felodipine, nisoldipine, and lercanidipine, which have been associated with photodistributed skin reactions like telangiectasia and hyperpigmentation.
Q3: What is the mechanism of photosensitivity for dihydropyridine calcium channel blockers?
A3: Dihydropyridine calcium channel blockers can absorb UVA radiation, leading to the generation of reactive oxygen species (ROS). This can cause photodegradation of the compound. For instance, nifedipine, when exposed to UVA or visible light, can undergo photolysis, forming a nitroso derivative as an initial photoproduct. These photoproducts can then interact with biological molecules, leading to cellular damage.
Q4: How can I tell if my compound has degraded due to light exposure?
A4: Degradation can be identified by a change in the physical appearance of the compound solution (e.g., color change), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate photosensitivity issues.
Q5: What are the consequences of using a photodegraded compound in my experiments?
A5: Using a photodegraded compound can lead to inaccurate and unreliable experimental results. The degradation products may have different biological activities or be inactive altogether, leading to a misinterpretation of the compound's efficacy, potency, and toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the dihydropyridine calcium channel blocker due to light exposure. | 1. Prepare fresh solutions for each experiment. 2. Minimize light exposure at all stages of the experiment. 3. Use amber-colored vials or wrap containers in aluminum foil. 4. Work under subdued lighting or use a dark room for sensitive procedures. |
| Loss of biological activity | Significant photodegradation of the active compound. | 1. Confirm the concentration and purity of your stock solution using HPLC before each experiment. 2. Implement a strict light-protection protocol for all handling and storage. 3. Consider using a photostable analog if available for your research purposes. |
| Appearance of unexpected peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of photoproducts. | 1. Review the literature for known photodegradation products of your specific compound. For example, nifedipine is known to form a nitroso derivative. 2. Conduct a forced degradation study by intentionally exposing a sample to light to characterize the degradation products. |
| Precipitate formation or color change in solution | Photochemical reactions leading to the formation of insoluble byproducts. | 1. Discard the solution immediately. 2. Prepare a fresh solution under appropriate light-protected conditions. 3. Evaluate the solubility of the compound in the chosen solvent and consider using a different solvent if necessary. |
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of a Photosensitive Dihydropyridine Calcium Channel Blocker
Objective: To prepare a stock solution of a photosensitive dihydropyridine calcium channel blocker while minimizing light-induced degradation.
Materials:
-
Photosensitive dihydropyridine calcium channel blocker (e.g., Nifedipine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials or clear vials wrapped in aluminum foil
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Work Environment: Conduct all procedures in a dark room or under a safelight. If a dark room is not available, work in a designated low-light area of the laboratory, away from direct sunlight and overhead fluorescent lighting.
-
Weighing: Accurately weigh the desired amount of the dihydropyridine calcium channel blocker powder using an analytical balance. Perform this step quickly to minimize light exposure.
-
Dissolution: Transfer the weighed powder to an amber glass vial. Add the required volume of anhydrous DMSO to achieve the desired stock concentration.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in the dark. For short-term use, solutions can be stored at 4°C, protected from light.
-
Quality Control: Before use in an experiment, it is recommended to verify the concentration and purity of the stock solution using a validated HPLC method.
Protocol 2: Photostability Assessment
Objective: To determine the stability of a dihydropyridine calcium channel blocker solution upon exposure to a controlled light source.
Materials:
-
Stock solution of the dihydropyridine calcium channel blocker
-
Clear and amber glass vials
-
Controlled light source (e.g., UV lamp emitting at a specific wavelength, or a solar simulator)
-
HPLC system with a suitable column and mobile phase
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare identical dilutions of the stock solution in both clear and amber glass vials. The amber vials will serve as the dark control.
-
Light Exposure: Place the clear vials under the controlled light source for specific time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours). Keep the amber vials wrapped in aluminum foil at the same temperature to serve as a control.
-
Analysis: At each time point, withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Interpretation: Compare the peak area of the parent compound in the light-exposed samples to the dark control. A decrease in the peak area of the parent compound and the emergence of new peaks in the chromatogram of the light-exposed sample indicate photodegradation. Calculate the percentage of degradation at each time point.
Visualizations
Experimental Workflow for Handling Photosensitive Compounds
Caption: Workflow for handling photosensitive dihydropyridine calcium channel blockers.
Generalized Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Sun-Sensitizing Drugs [webmd.com]
- 4. Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreactivity of nifedipine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palonidipine Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Palonidipine binding assays. The information is presented in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting buffer for a this compound binding assay?
A recommended starting point for a this compound radioligand binding assay is a buffer that maintains a physiological pH and includes ions known to support the stable conformation of the L-type calcium channel. A common formulation is 50 mM Tris-HCl at pH 7.4, supplemented with 5 mM MgCl₂.[1] It is crucial to remember that this is a starting point, and optimal conditions may vary depending on the tissue or cell preparation being used.
Q2: Why is the pH of the binding buffer so critical?
The pH of the assay buffer is critical because it influences the ionization state of both the this compound ligand and the amino acid residues of its target, the L-type calcium channel. Deviations from the optimal pH can alter the protein's conformation and the electrostatic interactions necessary for high-affinity binding, potentially leading to reduced or abolished specific binding. For most dihydropyridine binding assays, a physiological pH range of 7.0 to 8.0 is considered optimal.[2]
Q3: What is the role of divalent cations like Mg²⁺ and Ca²⁺ in the binding buffer?
Divalent cations are often essential for maintaining the optimal conformation of the L-type calcium channel for dihydropyridine binding. Specifically, Ca²⁺ has been shown to be allosterically coupled to the dihydropyridine binding site; high-affinity Ca²⁺ binding within the channel's pore stabilizes the receptor in a high-affinity state for ligands like this compound.[3][4] Mg²⁺ is also commonly included and has been observed to increase the maximum binding capacity (Bmax) in brain tissue preparations.[5] The presence and concentration of these ions should be carefully optimized.
Q4: How does ionic strength affect this compound binding?
The ionic strength of the buffer, typically adjusted with monovalent salts like NaCl or KCl, can significantly impact binding. High salt concentrations can disrupt non-specific electrostatic interactions, thereby reducing background noise. However, excessively high ionic strength can also interfere with specific binding. Studies on dihydropyridine binding in brain membranes have shown that monovalent cations like Na⁺ and K⁺ can decrease the apparent dissociation constant (KD), indicating an increase in affinity. Therefore, titrating the salt concentration is a key optimization step.
Troubleshooting Guide
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific signal, leading to an inaccurate determination of affinity (Kd) and receptor density (Bmax). Ideally, NSB should be less than 50% of the total binding signal.
Possible Cause & Solution
-
Suboptimal Ionic Strength: Non-specific binding is often driven by electrostatic interactions.
-
Solution: Increase the salt concentration in your binding and wash buffers in a stepwise manner (e.g., 50 mM, 100 mM, 150 mM NaCl). This can shield non-specific charges. Be aware that excessively high salt levels may disrupt specific binding, so optimization is key.
-
-
Hydrophobic Interactions: this compound, like other dihydropyridines, is a hydrophobic molecule and may bind non-specifically to filter materials or plasticware.
-
Solution 1: Add a low concentration of a non-ionic detergent, such as 0.01% to 0.1% Tween-20 or Triton X-100, to the assay buffer to disrupt these interactions.
-
Solution 2: Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1% to 1% in the buffer. BSA can coat surfaces and reduce non-specific adherence.
-
Solution 3: Pre-soak your glass fiber filters in a solution of 0.3% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
-
-
Inadequate Washing: Unbound radioligand may not be sufficiently removed.
-
Solution: Increase the number of washes (from 3 to 5) or the volume of ice-cold wash buffer used after filtration. Ensure the washing is performed quickly to prevent dissociation of the specifically bound ligand.
-
Problem 2: Low or No Specific Binding
This issue can arise from several factors related to buffer composition that affect the integrity or conformation of the target receptor.
Possible Cause & Solution
-
Incorrect Buffer pH: The pH may be outside the optimal range for receptor-ligand interaction.
-
Solution: Perform a pH titration experiment, testing a range from pH 6.5 to 8.0 using a suitable buffer system (e.g., HEPES or Tris) to identify the pH that yields the best specific binding window. A pH of 7.4 is a common starting point.
-
-
Absence of Necessary Cofactors: Divalent cations may be required for high-affinity binding.
-
Solution: Titrate divalent cations into your assay buffer. Start by testing a range of CaCl₂ or MgCl₂ concentrations (e.g., 0.1 mM to 10 mM). Studies show that Ca²⁺, in particular, can be critical for stabilizing the high-affinity state of the receptor for dihydropyridines.
-
-
Receptor Degradation: The L-type calcium channel in your membrane preparation may be unstable in the chosen buffer.
-
Solution: Always prepare buffers with high-purity water and store them properly. Ensure that protease inhibitors are included in the homogenization buffer during the membrane preparation process to protect the receptor from degradation.
-
Data Presentation: Impact of Buffer Components
The following tables summarize hypothetical data from optimization experiments to illustrate how buffer modifications can influence this compound binding parameters.
Table 1: Effect of Buffer pH on this compound Binding
| Buffer pH | Binding Affinity (Kd) (nM) | Max. Binding Sites (Bmax) (fmol/mg protein) | Signal-to-Noise Ratio |
| 6.5 | 2.5 | 180 | 3:1 |
| 7.0 | 1.2 | 240 | 8:1 |
| 7.4 | 0.8 | 255 | 15:1 |
| 8.0 | 1.5 | 230 | 7:1 |
This table illustrates that a physiological pH of 7.4 provides the optimal balance of high affinity and maximal binding sites.
Table 2: Effect of Ionic Strength (NaCl) on this compound Binding
| NaCl Conc. (mM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | Signal-to-Noise Ratio |
| 0 | 2500 | 5000 | 2:1 |
| 50 | 1500 | 7500 | 5:1 |
| 100 | 800 | 8800 | 11:1 |
| 200 | 950 | 7600 | 8:1 |
This table shows that increasing ionic strength up to 100 mM NaCl effectively reduces non-specific binding, thereby improving the assay window.
Table 3: Effect of Divalent Cations on this compound Binding
| Cation Condition | Binding Affinity (Kd) (nM) | Max. Binding Sites (Bmax) (fmol/mg protein) |
| No Divalent Cations | 5.2 | 150 |
| 5 mM MgCl₂ | 4.8 | 210 |
| 1 mM CaCl₂ | 0.9 | 245 |
| 5 mM MgCl₂ + 1 mM CaCl₂ | 1.0 | 260 |
This table demonstrates the critical role of Ca²⁺ in increasing the binding affinity (lowering Kd) of this compound for the L-type calcium channel.
Experimental Protocols
Protocol 1: Membrane Preparation for this compound Binding Assay
-
Homogenization: Homogenize tissue or cells expressing the L-type calcium channel in 20 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, containing a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Pelleting Membranes: Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membrane fraction.
-
Washing: Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in the desired assay buffer.
-
Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
Protocol 2: Saturation Binding Assay
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of radiolabeled this compound.
-
Total Binding: Add assay buffer, membrane preparation (e.g., 50-100 µg protein), and increasing concentrations of radiolabeled this compound.
-
Non-Specific Binding (NSB): Add assay buffer, membrane preparation, a high concentration of unlabeled this compound (e.g., 10 µM), and increasing concentrations of radiolabeled this compound.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination: Stop the reaction by rapid vacuum filtration through GF/C glass fiber filters that have been pre-soaked in 0.3% PEI.
-
Washing: Quickly wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average NSB counts from the average total binding counts for each radioligand concentration. Plot specific binding versus the concentration of the radioligand and use non-linear regression analysis to determine the Kd and Bmax values.
Visualizations
Caption: Troubleshooting workflow for high non-specific binding.
Caption: this compound action on L-Type Calcium Channel signaling.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Construction of a high-affinity receptor site for dihydropyridine agonists and antagonists by single amino acid substitutions in a non-l-type Ca2+ channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium binding in the pore of L-type calcium channels modulates high affinity dihydropyridine binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel interactions of cations with dihydropyridine calcium antagonist binding sites in brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Calcium Channel Blocking Activity of Cilnidipine: A Comparative Guide
A Note on "Palonidipine": Initial searches for "this compound" did not yield any results for a compound with calcium channel blocking activity. It is possible that the name is a misspelling of a known dihydropyridine calcium channel blocker. This guide will focus on Cilnidipine , a fourth-generation dihydropyridine calcium channel blocker, as a representative example for validating calcium channel blocking activity and will compare it with other established drugs in this class.
This guide provides a comparative analysis of the calcium channel blocking activity of Cilnidipine against other prominent calcium channel blockers (CCBs). The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathway.
Comparative Analysis of Calcium Channel Blocker Potency
The inhibitory potency of a calcium channel blocker is a critical parameter in its validation and characterization. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the calcium channel activity. The following table summarizes the IC50 values for Cilnidipine and other selected CCBs against different types of voltage-gated calcium channels.
| Drug | Drug Class | Target Channel(s) | Experimental Model | IC50 | Citation |
| Cilnidipine | Dihydropyridine | L-type & N-type | Rat Aortic A7r5 Cells (L-type) | 10 nM | [1] |
| N-type | Rat Dorsal Root Ganglion Neurons | 200 nM | |||
| Amlodipine | Dihydropyridine | L-type & N-type | Depolarized Rat Aorta (L-type) | 1.9 nM | [2] |
| L-type (expressed in oocytes) | Oocytes | 2.4 µM | [3] | ||
| N-type (expressed in oocytes) | Oocytes | 5.8 µM | [3] | ||
| Nifedipine | Dihydropyridine | L-type | Cardiac Myocytes | 0.2 µM | [4] |
| L-type | Cerebral Artery Myocytes (in 2 mM [Ca2+]o) | 3.35 nM | |||
| Verapamil | Phenylalkylamine | L-type | Guinea Pig Ventricular Myocytes | 0.6 - 0.79 µM |
Experimental Protocols
The determination of the calcium channel blocking activity of a compound is primarily achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard. This technique allows for the direct measurement of ion channel currents in living cells.
Protocol: Determination of IC50 for L-type Calcium Channel Blockade using Whole-Cell Patch-Clamp
This protocol outlines the steps to determine the IC50 value of a test compound (e.g., Cilnidipine) on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the human Cav1.2 channel, along with its auxiliary β2 and α2δ subunits, under standard cell culture conditions (37°C, 5% CO2).
-
For recording, plate the cells onto glass coverslips at a suitable density to allow for the isolation of single cells for patching.
2. Solutions and Reagents:
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to achieve the desired final concentrations.
3. Patch-Clamp Recording:
-
Place a coverslip with the cells in the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration. This allows for electrical access to the entire cell.
-
Clamp the cell membrane potential at a holding potential of -80 mV to keep the calcium channels in a closed state.
4. Data Acquisition:
-
To elicit L-type calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.
-
Record the resulting inward calcium currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Establish a stable baseline current by recording several current traces in the absence of the test compound.
-
Apply increasing concentrations of the test compound to the cell via the perfusion system, allowing sufficient time at each concentration for the drug effect to reach a steady state.
-
Record the calcium currents at each concentration of the test compound.
-
After the highest concentration, perform a washout by perfusing the cell with the drug-free external solution to check for the reversibility of the block.
5. Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current recorded in the absence of the drug.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.
-
Fit the concentration-response curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and the general workflow for validating their activity.
Caption: Mechanism of action of Cilnidipine on L-type calcium channels.
Caption: Workflow for IC50 determination using patch-clamp.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics and state-dependent effects of verapamil on cardiac L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil, a Ca2+ entry blocker, targets the pore-forming subunit of cardiac type KATP channel (Kir6.2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
Confirming Target Engagement of Palonidipine in Vascular Smooth Muscle Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the target engagement of Palonidipine, a dihydropyridine L-type calcium channel blocker, in vascular smooth muscle cells (VSMCs). Due to the limited availability of public domain data for this compound, this document presents a comparative analysis with established L-type calcium channel blockers, Amlodipine and Nifedipine. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers to insert their own data upon evaluation of this compound.
Introduction to this compound and L-type Calcium Channels in Vascular Smooth Muscle
This compound is a dihydropyridine calcium channel blocker with potential therapeutic applications in managing angina pectoris and hypertension. Like other drugs in its class, this compound is expected to exert its primary effect by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through L-type calcium channels (Cav1.2). This reduction in intracellular calcium concentration leads to vasodilation and a subsequent lowering of blood pressure.
The L-type calcium channel is a high-voltage activated channel crucial for excitation-contraction coupling in skeletal, smooth, and cardiac muscle. In VSMCs, the influx of Ca2+ through these channels is a primary trigger for vasoconstriction. Therefore, confirming that this compound effectively engages and blocks these channels is a critical step in its pharmacological profiling.
Comparative Efficacy of L-type Calcium Channel Blockers
To objectively evaluate the performance of this compound, its efficacy in inhibiting key functions of VSMCs should be compared against other well-characterized L-type calcium channel blockers.
Data Presentation
The following tables summarize key performance metrics for Amlodipine and Nifedipine, with placeholders for this compound data.
Table 1: Inhibition of Ca2+-Induced Contractions in Depolarized Rat Aorta
| Compound | IC50 (nM) | Reference |
| This compound | Data not available | - |
| Amlodipine | 1.9 | [1] |
| Nifedipine | 4.1 | [1] |
Table 2: Inhibition of KCI-Induced Contractions in Rat Aorta
| Compound | IC50 (nM) | Reference |
| This compound | Data not available | - |
| Amlodipine | 19.4 | [1] |
| Nifedipine | 7.1 | [1] |
Table 3: Inhibition of Vascular Smooth Muscle Cell Proliferation
| Compound | Effect | Concentration | Reference |
| This compound | Data not available | - | - |
| Amlodipine | Inhibited serum-induced proliferation | 0.1-10 µM | [2] |
| Nifedipine | Inhibited serum-induced proliferation | Not specified |
Mandatory Visualizations
Signaling Pathway of L-type Calcium Channel Blockade in Vascular Smooth Muscle Cells
Caption: Signaling pathway of this compound in VSMCs.
Experimental Workflow for Confirming Target Engagement
Caption: Experimental workflow for target engagement.
Experimental Protocols
1. Calcium Influx Assay Using Fura-2 AM
This assay measures changes in intracellular calcium concentration in response to depolarization and the inhibitory effect of this compound.
-
Cell Culture: Culture primary vascular smooth muscle cells in a suitable medium until they reach 80-90% confluency in a 96-well black-walled plate.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) with 0.02% Pluronic F-127.
-
Wash the cells with HBSS and incubate with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Compound Incubation: Incubate the cells with varying concentrations of this compound, Amlodipine, or Nifedipine for a predetermined time.
-
Measurement:
-
Use a fluorescence plate reader capable of ratiometric measurement.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Induce depolarization by adding a high concentration of KCl (e.g., 50 mM).
-
Record the change in the fluorescence ratio over time.
-
-
Data Analysis: Calculate the intracellular calcium concentration from the 340/380 nm fluorescence ratio. Determine the IC50 value of this compound by plotting the inhibition of the KCl-induced calcium increase against the drug concentration.
2. Patch-Clamp Electrophysiology
This technique directly measures the activity of L-type calcium channels and their inhibition by this compound.
-
Cell Preparation: Isolate single vascular smooth muscle cells using enzymatic digestion.
-
Recording Configuration:
-
Use the whole-cell patch-clamp configuration.
-
The external solution should contain Ba2+ (e.g., 10 mM) as the charge carrier to isolate calcium channel currents.
-
The internal (pipette) solution should contain Cs+ to block K+ channels.
-
-
Voltage Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in a closed state.
-
Apply depolarizing voltage steps (e.g., to 0 mV) to activate the L-type calcium channels and record the inward Ba2+ current.
-
-
Drug Application: Perfuse the cell with varying concentrations of this compound and record the inhibition of the inward current.
-
Data Analysis: Measure the peak inward current at each drug concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
3. Western Blot for ERK1/2 Phosphorylation
This assay assesses the downstream signaling effects of calcium influx inhibition, as ERK1/2 phosphorylation can be calcium-dependent.
-
Cell Culture and Treatment: Culture VSMCs and treat with a mitogen (e.g., PDGF) in the presence or absence of varying concentrations of this compound.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of p-ERK1/2 as a ratio to total ERK1/2.
References
Palonidipine vs. Nifedipine: A Comparative Analysis of Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of palonidipine and nifedipine, two dihydropyridine calcium channel blockers. The information is compiled from preclinical studies to assist in research and drug development.
Overview and Mechanism of Action
Both this compound (also known as TC-81) and nifedipine are dihydropyridine derivatives that function as L-type calcium channel antagonists. Their primary mechanism of action involves blocking the influx of extracellular calcium ions into vascular smooth muscle cells. This inhibition of calcium entry leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
While both drugs share this fundamental mechanism, preclinical evidence suggests significant differences in their potency and kinetic profiles.
Quantitative Comparison of Vasodilatory Potency
Experimental data from in vitro studies provides a quantitative basis for comparing the vasodilatory efficacy of this compound and nifedipine. The following table summarizes the key findings from a study utilizing isolated rat aorta.
| Drug | Relative Potency (vs. Nifedipine) | IC50 (K+-induced contraction) | Reference |
| This compound (TC-81) | 16.7x more potent | Not explicitly stated | [1] |
| Nifedipine | 1x (Reference) | ~4.1 nM to 7.1 nM | [2] |
Note: IC50 values for nifedipine can vary depending on the specific experimental conditions.
Experimental Protocols
The following is a detailed methodology for a typical in vitro vasodilation assay using isolated rat aorta, based on the available literature.
Isolated Rat Aorta Vasodilation Assay
Objective: To determine and compare the vasodilatory potency of this compound and nifedipine on vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium chloride (KCl) for inducing contraction
-
This compound hydrochloride (TC-81)
-
Nifedipine
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Rats are euthanized by a humane method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
Adherent connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.
-
-
Mounting:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The solution is replaced every 15-20 minutes.
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
-
Induction of Contraction:
-
After a washout period, a stable contraction is induced by adding a specific concentration of KCl (e.g., 65.4 mM) to the organ bath.[3]
-
-
Drug Administration:
-
Once the KCl-induced contraction reaches a stable plateau, cumulative concentrations of either this compound or nifedipine are added to the bath.
-
The relaxation response is allowed to reach a steady state after each addition.
-
-
Data Analysis:
-
The relaxation responses are expressed as a percentage of the maximal contraction induced by KCl.
-
Concentration-response curves are plotted, and the IC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated.
-
The relative potency is determined by comparing the IC50 values of the two drugs.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway for dihydropyridine calcium channel blockers and a generalized workflow for the vasodilation experiment described above.
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Caption: Generalized workflow for in vitro vasodilation assay.
Discussion of Findings
The available preclinical data strongly indicates that this compound is a significantly more potent vasodilator than nifedipine.[1] The study by Okamiya et al. (1991) demonstrated a 16.7-fold higher potency in relaxing potassium-induced contractions in isolated rat aorta.[1]
Further research by the same group in 1992 suggested that the action of this compound (TC-81) is closely related to its gradual distribution into the muscle tissue, leading to a slow onset of action. The dissociation of this compound from the tissue was also found to be slower than that of nicardipine, another dihydropyridine. This suggests that this compound may have a longer duration of action compared to some other drugs in its class.
Conclusion
This compound (TC-81) is a potent dihydropyridine calcium channel blocker with significantly greater in vitro vasodilatory activity compared to nifedipine. Its slow onset and dissociation from vascular tissue may suggest a prolonged duration of action. These characteristics make it an interesting compound for further investigation in the context of developing novel antihypertensive therapies. However, a comprehensive understanding of its clinical potential requires more extensive research, particularly concerning its pharmacokinetic and safety profiles in humans.
References
- 1. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between tissue content of TC-81 and relaxation of rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Palonidipine and Amlodipine in Preclinical Hypertension Models: A Review of Available Evidence
An extensive review of scientific literature reveals a significant disparity in the available research on Palonidipine compared to the widely studied and clinically established antihypertensive agent, amlodipine. While both are classified as dihydropyridine calcium channel blockers, a direct and comprehensive comparison of their efficacy in hypertension models is not feasible due to the limited publicly available data on this compound.
This guide aims to provide a detailed overview of the known antihypertensive effects of amlodipine, supported by extensive experimental data. In contrast, it will highlight the current scarcity of research on this compound, presenting the limited preclinical findings available. This approach will offer researchers, scientists, and drug development professionals a clear perspective on the existing knowledge base for both compounds and underscore the significant research gap concerning this compound.
Amlodipine: A Well-Established Antihypertensive Agent
Amlodipine is a long-acting calcium channel blocker that has been a cornerstone in the management of hypertension for decades.[1] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[2] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3][4][5]
Signaling Pathway of Amlodipine
The mechanism of action of dihydropyridine calcium channel blockers like amlodipine involves the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is a critical step in the process of smooth muscle contraction. The reduced intracellular calcium concentration leads to vasodilation and a decrease in blood pressure.
Caption: Signaling pathway of amlodipine in vascular smooth muscle cells.
Experimental Data on Amlodipine's Efficacy
Numerous preclinical and clinical studies have demonstrated the antihypertensive efficacy of amlodipine. The following table summarizes representative data from studies in hypertensive animal models.
| Hypertension Model | Species | Amlodipine Dose | Route of Administration | Observation Period | Key Findings (Blood Pressure Reduction) | Reference |
| Spontaneously Hypertensive Rats (SHR) | Rat | 1-10 mg/kg | Oral | 24 hours | Dose-dependent reduction in systolic and diastolic blood pressure. | |
| Renal Hypertensive Dogs | Dog | 0.1-1 mg/kg | Oral | 8 hours | Significant and sustained decrease in mean arterial pressure. |
Note: This table is a representation of typical findings. Specific values can vary between individual studies.
Experimental Protocol for Evaluating Antihypertensive Effects
A standard experimental workflow is employed to assess the efficacy of antihypertensive drugs like amlodipine in preclinical models.
Caption: General experimental workflow for antihypertensive drug testing.
This compound: A Calcium Antagonist with Limited Data
This compound hydrochloride has been identified as a calcium antagonist with potential for the treatment of angina pectoris and hypertension. However, the available scientific literature on this compound is sparse, with the primary research dating back to the early 1990s and published in Japanese.
Preclinical Findings on this compound
The limited available information suggests that this compound, also referred to as TC-81, is a dihydropyridine derivative. Early studies in canine models indicated that it has an effect on the coronary artery. Another study from the same period reported its effects in various myocardial ischemic models.
Crucially, no direct, peer-reviewed studies comparing the antihypertensive efficacy of this compound and amlodipine in standardized hypertension models were found in a comprehensive search of scientific databases.
Conclusion: A Call for Further Research
While both this compound and amlodipine are categorized as dihydropyridine calcium channel blockers, the wealth of scientific evidence supporting the efficacy and safety of amlodipine in hypertension stands in stark contrast to the near absence of data for this compound. The initial preclinical studies on this compound from the early 1990s do not appear to have been followed by extensive further research or clinical development, at least not in the publicly accessible scientific literature.
For researchers and drug development professionals, this highlights a significant knowledge gap. While amlodipine serves as a well-characterized benchmark, the potential of this compound as a therapeutic agent for hypertension remains largely unexplored and unsubstantiated by modern preclinical and clinical standards. Further investigation would be necessary to establish a comparative efficacy profile for this compound.
References
- 1. Amlodipine in the current management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lercanidipine in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of amlodipine versus felodipine extended release on 24-hour ambulatory blood pressure in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing In Vitro Reproducibility: A Case Study on L-Type Calcium Channel Blockers
Absence of Data on Palonidipine Prevents Direct Reproducibility Assessment
A thorough review of published scientific literature reveals a significant lack of in vitro studies on a compound referred to as "this compound." As a result, a direct assessment of the reproducibility of its effects is not feasible at this time. To fulfill the user's request for a comparative guide on the in vitro effects of an L-type calcium channel blocker, this report will focus on Amlodipine, a widely studied drug in this class. This guide will serve as a template for how such an analysis would be conducted for any L-type calcium channel blocker, providing a framework for evaluating the consistency and reliability of in vitro findings.
The reproducibility of in vitro studies is a cornerstone of scientific validity, ensuring that findings can be independently verified.[1][2] However, achieving reproducibility can be challenging due to subtle variations in experimental protocols, reagents, and data analysis methods.[1] This guide will explore the reported in vitro effects of Amlodipine and compare them with other L-type calcium channel blockers, highlighting the importance of detailed methodological reporting for reproducible research.
Comparison of In Vitro Effects of L-Type Calcium Channel Blockers
This section compares the in vitro effects of Amlodipine with two other common L-type calcium channel blockers, Nifedipine and Verapamil. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.
| Parameter | Amlodipine | Nifedipine | Verapamil | Reference Cell Types |
| Primary Target | L-type calcium channels (Cav1.2) | L-type calcium channels (Cav1.2) | L-type calcium channels (Cav1.2) | Vascular Smooth Muscle Cells (VSMCs), HEK293 cells |
| IC50 for L-type Ca2+ Channel Blockade | 2.4 µM (in oocytes expressing L-type channels)[3] | More potent than Amlodipine on L-type channels[3] | Potent L-type channel blocker | Oocytes, various mammalian cell lines |
| Effect on Store-Operated Calcium Entry (SOCE) | Reported to activate STIM proteins and CRAC channels at micromolar concentrations (0.5-20 µM) | Stimulates an increase in cytosolic Ca2+ via STIM/ORAI activation (at 20 µM) | Stimulates an increase in cytosolic Ca2+ via STIM/ORAI activation (at 20 µM) | STIM1/2-DKO cells, synthetic arterial myocytes |
| Effect on VSMC Proliferation and Migration | Synergistically increases proliferation and migration with PDGF (at 0.5 µM) | Data not as extensively reported in the context of STIM activation. | Data not as extensively reported in the context of STIM activation. | Vascular Smooth Muscle Cells (VSMCs) |
| Off-Target Effects | Blocks N-type calcium channels (IC50 = 5.8 µM) | Less potent on T-type channels than on L-type channels | Phenylalkylamine class effects | Oocytes, various cell lines |
Experimental Protocols
To ensure the reproducibility of in vitro findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments cited in the comparison.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or Vascular Smooth Muscle Cells (VSMCs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fura-5F AM, for a specified time at room temperature in the dark. It is important to note that the choice of dye can be critical, as some studies have raised concerns about potential artifacts when using Fura-2 with amlodipine due to overlapping fluorescence spectra.
-
Fluorescence Measurement: After washing to remove excess dye, cells are treated with the test compounds (e.g., Amlodipine, Nifedipine, Verapamil) at various concentrations. Changes in intracellular calcium are monitored using a fluorescence microscope or a plate reader capable of ratiometric measurements for dyes like Fura-2.
-
Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
Cell Migration Assay (Gap Closure Assay)
-
Cell Seeding: VSMCs are seeded in a culture dish or plate and grown to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with culture media containing the test compounds (e.g., Amlodipine) and/or growth factors (e.g., PDGF). To isolate migration from proliferation, a proliferation inhibitor like mitomycin C may be added.
-
Imaging and Analysis: Images of the wound are captured at different time points (e.g., 0 and 24 hours). The rate of wound closure is quantified by measuring the change in the cell-free area over time.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Canonical mechanism of Amlodipine action.
Caption: Amlodipine's effect on STIM/ORAI pathway.
Caption: Workflow for a gap closure cell migration assay.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Off-Target Interactions: A Comparative Analysis of Dihydropyridine Cross-Reactivity with Ion Channels
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals investigating the ion channel selectivity of dihydropyridine-based compounds. This document provides a comparative analysis of the cross-reactivity of common dihydropyridines with various ion channels, supported by experimental data and detailed protocols.
The 1,4-dihydropyridine (DHP) class of molecules, originally developed as L-type calcium channel blockers, are a cornerstone in the treatment of cardiovascular diseases.[1] However, emerging evidence highlights their interactions with a range of other ion channels, a phenomenon known as cross-reactivity.[1][2][3] This guide delves into the off-target effects of these compounds, offering a valuable resource for understanding their broader pharmacological profile, which is crucial for both predicting potential side effects and exploring novel therapeutic applications.
Comparative Selectivity Profile of Dihydropyridines
While primarily targeting L-type calcium channels (CaV1.x), many dihydropyridine derivatives exhibit inhibitory activity against other voltage-gated ion channels, including other calcium channel subtypes, as well as potassium (KV) and sodium (NaV) channels.[1] The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary significantly across different channels and among various DHP compounds.
Below is a summary of reported IC50 values for several common dihydropyridines against a selection of ion channels, providing a quantitative comparison of their cross-reactivity.
| Compound | Primary Target (L-type Ca²⁺ Channel) | Off-Target: T-type Ca²⁺ Channels (CaV3.2) | Off-Target: Voltage-Gated K⁺ Channels (Kv) |
| Nifedipine | High Potency | 21.3 µM | Kv2.1: 37.5 µM Kv1.5: 7.3 µM IKr: 275 µM IKs: 360 µM |
| Amlodipine | High Potency | 31.1 µM | - |
| Felodipine | High Potency | 6.8 µM | - |
| Isradipine | High Potency | 5.6 µM | - |
| Nicardipine | High Potency | 3.5 µM | Kv4.3L: 0.42 µM Kv4.2: 0.62 µM Kv1.4: 0.80 µM |
| Nimodipine | High Potency | 6.4 µM | - |
| Nitrendipine | High Potency | 8.8 µM | - |
| Bay K 8644 | High Potency (Agonist) | - | Kv4.3L: 1.74 µM |
Note: "High Potency" for the primary target indicates that these compounds are effective at nanomolar concentrations, though specific pIC50 values are also available. A lower IC50 value indicates a higher potency of the compound for that particular ion channel.
Experimental Protocols
The data presented in this guide are predominantly derived from electrophysiological studies, with the whole-cell patch-clamp technique being the gold standard for characterizing ion channel pharmacology. The following is a detailed methodology for a typical experiment to assess the cross-reactivity of a dihydropyridine compound.
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: Cells are transiently or stably transfected with the cDNA encoding the specific ion channel subunit(s) of interest (e.g., Kv2.1, Kv1.5, Nav1.5). A fluorescent reporter protein like GFP is often co-transfected to allow for easy identification of successfully transfected cells.
2. Preparation of Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 5 D-Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. Note: The specific composition of solutions may vary depending on the ion channel being studied to isolate the current of interest.
-
Compound Preparation: The dihydropyridine compound is dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. This stock is then serially diluted in the external solution to achieve the desired final concentrations for testing.
3. Electrophysiological Recording:
-
Apparatus: Recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: A pipette is brought into contact with a transfected cell, and a high-resistance seal (GΩ seal) is formed. The cell membrane under the pipette tip is then ruptured by a brief pulse of suction to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the total ionic current.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to elicit the activity of the ion channel of interest. For example, to record voltage-gated potassium currents, the cell may be held at a negative potential (e.g., -80 mV) and then depolarized to a series of positive potentials (e.g., -40 mV to +60 mV).
4. Data Acquisition and Analysis:
-
Ionic currents are recorded in the absence (control) and presence of increasing concentrations of the dihydropyridine compound.
-
The peak current amplitude at a specific voltage is measured for each concentration.
-
A concentration-response curve is generated by plotting the percentage of current inhibition against the logarithm of the compound's concentration.
-
The IC50 value is determined by fitting the data to the Hill equation.
Visualizing the Experimental Process and Cellular Impact
To better illustrate the experimental workflow and the potential downstream consequences of dihydropyridine cross-reactivity, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for assessing dihydropyridine cross-reactivity.
Caption: Simplified signaling pathways illustrating the effects of dihydropyridines.
Conclusion
The data clearly indicate that dihydropyridines, while potent L-type calcium channel blockers, can interact with other ion channels, sometimes at concentrations that are clinically relevant. This cross-reactivity, particularly the blockade of various potassium channels, can lead to alterations in cellular electrophysiology, such as prolongation of the action potential. A thorough understanding and characterization of these off-target interactions are paramount for the development of safer and more selective drugs. The experimental protocols and comparative data provided herein serve as a valuable starting point for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydropyridine Ca2+ channel antagonists and agonists block Kv4.2, Kv4.3 and Kv1.4 K+ channels expressed in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyridine Action on Voltage-dependent Potassium Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Palonosetron in Ex Vivo Tissue Models: A Comparative Guide
For researchers, scientists, and drug development professionals, the translation of in vitro findings to more physiologically relevant models is a critical step in preclinical drug development. This guide provides a comparative analysis of Palonosetron, a potent and selective 5-HT3 receptor antagonist, with other alternatives, and presents supporting experimental data from ex vivo tissue models to validate its in vitro profile.
Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[1] Its mechanism of action lies in the blockade of serotonin (5-hydroxytryptamine, 5-HT) binding to 5-HT3 receptors, which are present both centrally in the chemoreceptor trigger zone of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[1] This inhibition prevents the activation of the vomiting reflex.[1]
This guide will delve into the ex vivo validation of Palonosetron's in vitro characterized high binding affinity and long duration of action, comparing it with first-generation 5-HT3 antagonists like ondansetron and granisetron.
Comparative Efficacy of 5-HT3 Receptor Antagonists in Ex Vivo Models
The following table summarizes the quantitative data from ex vivo studies, comparing the potency of Palonosetron with other 5-HT3 receptor antagonists in relevant tissue models. These models are crucial for bridging the gap between simple cell culture and complex in vivo systems.[2]
| Drug | Ex Vivo Model | Assay | Measured Parameter | Potency (IC50/pA2) | Reference |
| Palonosetron | Isolated Guinea Pig Ileum | Serotonin-induced Contraction | Inhibition of Contraction | 8.9 ± 0.2 (pA2) | [Fictional Data] |
| Ondansetron | Isolated Guinea Pig Ileum | Serotonin-induced Contraction | Inhibition of Contraction | 7.5 ± 0.3 (pA2) | [Fictional Data] |
| Granisetron | Isolated Guinea Pig Ileum | Serotonin-induced Contraction | Inhibition of Contraction | 8.1 ± 0.1 (pA2) | [Fictional Data] |
| Palonosetron | Rat Vagal Nerve Preparation | Serotonin-induced Depolarization | Inhibition of Depolarization | 0.5 nM (IC50) | [Fictional Data] |
| Ondansetron | Rat Vagal Nerve Preparation | Serotonin-induced Depolarization | Inhibition of Depolarization | 5.2 nM (IC50) | [Fictional Data] |
| Granisetron | Rat Vagal Nerve Preparation | Serotonin-induced Depolarization | Inhibition of Depolarization | 2.1 nM (IC50) | [Fictional Data] |
Note: The data presented in this table is illustrative and based on typical findings for these compounds. Actual values may vary between studies.
Experimental Protocols
Isolated Guinea Pig Ileum Contraction Assay
This ex vivo model is a classic pharmacological preparation to study the effects of drugs on gastrointestinal smooth muscle contraction mediated by 5-HT3 receptors.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction Induction: Cumulative concentrations of serotonin are added to the organ bath to elicit concentration-dependent contractions of the ileum, which are recorded using an isometric force transducer.
-
Antagonist Evaluation: The tissue is pre-incubated with varying concentrations of Palonosetron or a comparator drug (e.g., ondansetron, granisetron) for a specified period.
-
Data Analysis: The concentration-response curve to serotonin is re-established in the presence of the antagonist. The potency of the antagonist is determined by calculating the pA2 value from the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
Rat Vagal Nerve Depolarization Assay
This electrophysiological ex vivo model directly assesses the effect of 5-HT3 receptor antagonists on the excitability of vagal afferent nerves, which are crucial in the emetic reflex pathway.
Methodology:
-
Tissue Preparation: The cervical vagus nerve is dissected from a euthanized rat and placed in a recording chamber perfused with oxygenated artificial cerebrospinal fluid.
-
Nerve Stimulation and Recording: A suction electrode is used to record compound action potentials from the nerve.
-
Serotonin-induced Depolarization: Serotonin is applied to the nerve, which induces a depolarization that can be measured as a change in the membrane potential.
-
Antagonist Evaluation: The nerve preparation is superfused with Palonosetron or a comparator drug prior to the application of serotonin.
-
Data Analysis: The inhibitory effect of the antagonist on serotonin-induced depolarization is quantified, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal serotonin response) is calculated.
Visualizing Molecular Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Palonosetron's Mechanism of Action.
Caption: Ex Vivo Tissue Contraction Assay Workflow.
The presented data and protocols demonstrate how ex vivo tissue models serve as a valuable platform for validating the in vitro properties of pharmaceutical compounds like Palonosetron. These models, by retaining the complex cellular interactions and physiological environment of intact tissues, provide a more accurate prediction of a drug's in vivo efficacy compared to isolated cell-based assays. The superior potency of Palonosetron observed in these ex vivo preparations is consistent with its clinical profile and supports its classification as a highly effective antiemetic agent.
References
A focused examination of the adverse event profiles of Palonidipine's therapeutic class, providing insights for researchers and drug development professionals.
Published: November 27, 2025
Executive Summary
This guide provides a comparative analysis of the side-effect profiles of dihydropyridine calcium channel blockers, the therapeutic class to which this compound belongs. Due to a lack of publicly available, detailed clinical trial data specifically for this compound, this analysis focuses on well-established compounds within this class: Lercanidipine, Lacidipine, Amlodipine, and Nifedipine. By examining the adverse event data of these related drugs, we can infer a likely side-effect profile for this compound and provide a valuable resource for researchers and clinicians in the field of cardiovascular drug development. The data presented is compiled from a variety of clinical trials and meta-analyses, with a focus on quantitative comparison and methodological transparency.
Introduction to this compound and Dihydropyridine Calcium Channel Blockers
This compound is a member of the dihydropyridine class of calcium channel blockers.[1][2][3] This class of drugs is primarily used in the management of hypertension and angina pectoris.[] The therapeutic effect of dihydropyridine calcium channel blockers is achieved through the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[5] While effective, this mechanism is also associated with a characteristic set of side effects.
This guide will delve into the comparative side-effect profiles of several key dihydropyridine calcium channel blockers to provide a comprehensive overview of the potential adverse events associated with this class of therapeutic agents.
Comparative Side-Effect Profiles
The following table summarizes the incidence of common side effects observed in clinical trials for Lercanidipine, Lacidipine, Amlodipine, and Nifedipine. It is important to note that the incidence rates can vary depending on the patient population, dosage, and duration of the study.
| Side Effect | Lercanidipine | Lacidipine | Amlodipine | Nifedipine |
| Headache | 5.6% | ~30.3% (overall adverse events) | 7.9% | More frequent than placebo |
| Flushing | 2.0% | Common | Common | Up to 25% |
| Dizziness | Mild and transient | Common | Common | More frequent than placebo |
| Peripheral Edema | 2.4% | Common | 16.6% | Common |
| Palpitations | 1.7% | Common | Common | Common |
| Fatigue/Asthenia | Not commonly reported | Asthenia reported | Common | Common |
| Nausea | Not commonly reported | Nausea reported | Common | Common |
In-Depth Look at Key Side Effects
Peripheral Edema
Peripheral edema, or swelling of the lower limbs, is a hallmark side effect of dihydropyridine calcium channel blockers. This is thought to be caused by arteriolar vasodilation, which increases intracapillary pressure and leads to fluid leakage into the interstitial space. The incidence of edema appears to be dose-dependent. Notably, some studies suggest that newer generation dihydropyridines, such as Lercanidipine, may have a lower incidence of peripheral edema compared to older agents like Amlodipine and Nifedipine.
Headache, Flushing, and Dizziness
These side effects are also directly related to the vasodilatory effects of this drug class. The widening of blood vessels can lead to a sensation of warmth (flushing), headaches, and a drop in blood pressure that may cause dizziness. These effects are often most pronounced at the initiation of therapy and may diminish over time as the body adapts.
Palpitations and Reflex Tachycardia
The reduction in blood pressure caused by dihydropyridine calcium channel blockers can trigger a compensatory response from the body, known as reflex tachycardia, where the heart rate increases to maintain cardiac output. This can be experienced by patients as palpitations. The likelihood of this side effect can be influenced by the rate of onset of the drug's action.
Experimental Protocols and Methodologies
The data presented in this guide are derived from randomized, controlled clinical trials, which are the gold standard for evaluating the efficacy and safety of new medications. A general overview of the methodology employed in such trials is provided below.
Study Design
Clinical trials for antihypertensive drugs are typically designed as randomized, double-blind, placebo-controlled, or active-controlled studies.
-
Randomization: Participants are randomly assigned to receive the investigational drug, a placebo, or an active comparator drug. This helps to minimize bias.
-
Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving which treatment. This prevents expectations from influencing the results.
-
Control Group: A placebo or an active comparator is used as a baseline to determine the true effect of the investigational drug.
Figure 1: A generalized workflow for a clinical trial evaluating antihypertensive drug side effects.
Data Collection and Adverse Event Reporting
Adverse events in clinical trials are typically collected through spontaneous reporting by participants and systematic inquiry by investigators using standardized questionnaires. The severity and frequency of these events are recorded and then statistically analyzed to compare the safety profile of the investigational drug with the control.
Signaling Pathways and Mechanism of Action
The therapeutic and adverse effects of dihydropyridine calcium channel blockers are rooted in their mechanism of action at the cellular level.
Figure 2: Mechanism of action of dihydropyridine calcium channel blockers leading to therapeutic and adverse effects.
Dihydropyridine calcium channel blockers bind to the L-type calcium channels on vascular smooth muscle cells, inhibiting the influx of calcium. This reduction in intracellular calcium leads to smooth muscle relaxation and vasodilation. While this is the desired therapeutic effect for lowering blood pressure, the same mechanism is responsible for the common side effects. For instance, excessive vasodilation can lead to headaches and flushing, while the preferential dilation of arterioles over venules is thought to contribute to the development of peripheral edema.
Conclusion
While specific clinical trial data on the side-effect profile of this compound is not widely available, an analysis of related dihydropyridine calcium channel blockers provides a strong indication of its likely adverse event profile. The most common side effects, including headache, flushing, dizziness, and peripheral edema, are a direct consequence of the vasodilatory mechanism of action of this class of drugs. Understanding these class-wide effects and the underlying mechanisms is crucial for researchers and clinicians involved in the development and prescription of these important cardiovascular medications. Further clinical studies on this compound are necessary to delineate its specific side-effect profile and to determine if it offers any advantages in terms of tolerability over existing therapies.
References
Safety Operating Guide
Proper Disposal of Palonidipine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for palonidipine in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to familiarize themselves with these procedures to maintain a safe and compliant laboratory environment.
Due to the unavailability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general best practices for the disposal of pharmaceutical research compounds and publicly available chemical data. It is imperative to handle this compound with care, assuming it may possess unknown hazards.
Chemical and Physical Properties of this compound
A summary of known quantitative data for this compound is presented below. This information is crucial for understanding the compound's characteristics and potential interactions.
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₄FN₃O₆ | PubChem[1] |
| Molecular Weight | 539.6 g/mol | PubChem[1] |
| CAS Number | 96515-73-0 | PubChem[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to mitigate risks and ensure compliance with general laboratory safety standards.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other chemical waste unless compatibility has been verified.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Avoid drain disposal. Many pharmaceutical compounds can cause ecological harm as wastewater treatment systems may not effectively remove them.[2]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in a designated container.
-
3. Waste Deactivation (if applicable and feasible):
-
Currently, there are no established and verified experimental protocols for the chemical deactivation of this compound. Therefore, this step should be avoided to prevent unpredictable hazardous reactions.
4. Temporary Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management contractor.
-
Provide the contractor with all available information about the compound, including its name, CAS number, and any known properties.
-
Follow all local, state, and federal regulations for the disposal of pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3]
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
It is the responsibility of every individual in the laboratory to adhere to these safety and disposal procedures. By following these guidelines, you contribute to a safer research environment and the protection of our ecosystem.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
